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  • Product: (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
  • CAS: 1423040-59-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Executive Summary In modern pharmaceutical development, enantiopure bicyclic systems serve as privileged scaffolds for targeting complex receptor pockets. (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, enantiopure bicyclic systems serve as privileged scaffolds for targeting complex receptor pockets. (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as (1R)-7-isopropyl-1-tetralol) is a highly functionalized, chiral building block[1]. The presence of the C7-isopropyl group provides critical lipophilic and steric parameters, while the stereodefined C1-hydroxyl group serves as an anchor for stereospecific downstream functionalization. This whitepaper details the structural chemistry, physical properties, and self-validating synthetic protocols required to generate and utilize this compound in advanced drug discovery workflows.

Structural Chemistry & Physical Properties

The molecular architecture of (1R)-7-isopropyl-1-tetralol consists of a tetralin (1,2,3,4-tetrahydronaphthalene) core. The defining features are:

  • C1 Stereocenter: The hydroxyl group is positioned at the benzylic C1 carbon with an absolute (R)-configuration.

  • C7 Substitution: An isopropyl group resides at the C7 position of the aromatic ring. This substitution is para to the C4 aliphatic carbon and meta to the C1 carbinol carbon, exerting a distinct inductive electron-donating effect (+I) while providing significant steric shielding.

Understanding the quantitative physicochemical properties of this intermediate is essential for predicting its behavior in biphasic reaction mixtures and downstream pharmacokinetic profiling[1],[2].

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Common Synonym (R)-7-isopropyl-1-tetralol
CAS Registry Number 1423040-59-8
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
SMILES String O[C@@H]1CCCC2=C1C=C(C(C)C)C=C2
Topological Polar Surface Area (TPSA) 20.23 Ų
Estimated LogP ~3.1 – 3.3
Hydrogen Bond Donors / Acceptors 1 / 1

Synthetic Methodologies & Mechanistic Causality

The synthesis of (1R)-7-isopropyl-1-tetralol requires a robust, two-phase approach: the construction of the prochiral ketone core, followed by highly enantioselective reduction.

Phase 1: Core Construction

The precursor, 7-isopropyl-1-tetralone, is typically synthesized via the Friedel-Crafts acylation or cyclization of substituted isopropylbenzene derivatives[3]. This establishes the functionalized bicyclic framework.

Phase 2: Asymmetric Reduction

To establish the (R)-stereocenter at C1, the prochiral ketone must undergo enantioselective reduction. Two highly validated catalytic systems are employed in the industry:

  • Corey-Bakshi-Shibata (CBS) Reduction: Utilizing the (S)-Me-CBS oxazaborolidine catalyst and borane (BH₃·THF). The (S)-enantiomer of the catalyst predictably directs hydride delivery to the si-face of the tetralone carbonyl, yielding the (R)-alcohol with excellent enantiomeric excess (ee)[4],[5].

  • Noyori Asymmetric Transfer Hydrogenation: Utilizing chiral Ruthenium complexes (e.g., RuCl₂[(S)-BINAP] or Ru-TsDPEN). This method is highly atom-economical and preferred for multi-kilogram scale-up[6],[7].

G A Isopropylbenzene Derivative B 7-isopropyl-1-tetralone (Prochiral Ketone) A->B Friedel-Crafts Cyclization C (1R)-7-isopropyl-1-tetralol (Chiral Alcohol) B->C (S)-Me-CBS / BH3·THF si-face Hydride Transfer D Stereospecific API Functionalization C->D C1 Substitution / Cross-Coupling

Synthetic workflow and downstream application of (1R)-7-isopropyl-1-tetralol.

Self-Validating Experimental Protocol: CBS Reduction

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following procedure for the CBS reduction of 7-isopropyl-1-tetralone is designed as a self-validating system to ensure >95% ee[4],[5].

Mechanistic Logic

The (S)-Me-CBS catalyst acts as a bifunctional chiral template. The endocyclic boron atom acts as a Lewis acid to coordinate the ketone's oxygen, while the nitrogen lone pair coordinates the borane reductant. This creates a rigid, six-membered transition state that sterically blocks the re-face, forcing hydride transfer exclusively to the si-face[4].

CBS_Mechanism A (S)-Me-CBS Catalyst B Borane (BH3) Coordination (Lewis Base Activation) A->B C Ketone Coordination (Lewis Acid Activation) A->C D Rigid 6-Membered Transition State B->D C->D E si-face Hydride Transfer D->E Steric Directing Effect F (1R)-7-isopropyl-1-tetralol E->F Enantioselective Yield

Mechanistic logic of the (S)-Me-CBS catalyzed asymmetric reduction.
Step-by-Step Methodology

Step 1: Catalyst Activation & System Purge

  • Action: In a flame-dried Schlenk flask under argon, dissolve 0.1 equiv (10 mol%) of (S)-Me-CBS catalyst in anhydrous THF.

  • Validation Check 1 (Reagent Integrity): Perform Karl Fischer titration on the THF. It must read <10 ppm water. Causality: Moisture hydrolyzes the oxazaborolidine-borane complex, destroying the chiral environment and collapsing enantioselectivity.

Step 2: Reductant Coordination

  • Action: Cool the system to 0 °C. Add 0.6–1.0 equiv of BH₃·THF (1.0 M) dropwise.

  • Causality: Maintaining 0 °C stabilizes the catalyst-borane complex and prevents the thermal decomposition of borane[4].

Step 3: Substrate Addition (Critical Kinetic Control)

  • Action: Dissolve 1.0 equiv of 7-isopropyl-1-tetralone in anhydrous THF. Add this solution via a syringe pump over a strict 90-minute period.

  • Causality: The slow addition maintains a near-zero steady-state concentration of uncoordinated ketone. This ensures the catalyzed, enantioselective reduction vastly outpaces the non-selective background reduction by free BH₃·THF, thereby maximizing ee[5].

Step 4: In-Process Monitoring

  • Action: At 100 minutes, pull a 50 µL aliquot, quench with MeOH, and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

  • Validation Check 2 (Reaction Progress): Confirm >95% conversion and >95% ee. If a racemic mixture is detected, it indicates catalyst degradation or overly rapid substrate addition.

Step 5: Quench and Isolation

  • Action: Slowly add methanol at 0 °C to safely quench excess borane. Add 1M HCl to break the boron-product complex. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check 3 (Product Purity): Conduct ¹H NMR analysis. The spectrum must show the complete disappearance of the ketone carbonyl peak (~198 ppm in ¹³C NMR) and the emergence of the C1 methine proton (multiplet, ~4.7 ppm in ¹H NMR).

Applications in Drug Development

Once isolated, (1R)-7-isopropyl-1-tetralol serves as a highly versatile intermediate. In medicinal chemistry, the (R)-hydroxyl group is frequently utilized for stereospecific functionalization. For instance, it can undergo a Mitsunobu reaction to invert the stereocenter to the (S)-configuration while installing an amine, azide, or ether linkage. Alternatively, it can be converted into a leaving group (e.g., mesylate or tosylate) for stereoretentive cross-coupling or nucleophilic displacement. The C7-isopropyl group remains a stable, lipophilic anchor that enhances the final API's membrane permeability and receptor binding affinity.

References

  • 1423040-59-8 | (1r)-7-(Propan-2-yl)
  • (1R)-7-(propan-2-yl)
  • US4009197A - 2-(6-Substituted-2'-naphthyl)
  • Corey–Itsuno reduction - Grokipedia Source: Grokipedia URL
  • The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide Source: Benchchem URL
  • A Comparative Guide to Asymmetric Ketone Reduction: (-)-Ipc2BOMe vs.
  • The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II)

Sources

Exploratory

solubility profile of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol in organic solvents

The Solubility Profile of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol in Organic Solvents: A Technical Guide for Process Chemists Executive Summary (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commo...

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Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol in Organic Solvents: A Technical Guide for Process Chemists

Executive Summary

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as (R)-7-isopropyl-1-tetralol) is a chiral, bicyclic secondary alcohol of significant interest in biocatalysis, asymmetric synthesis, and active pharmaceutical ingredient (API) development. Its unique structural topology—comprising a rigid hydrophobic tetralin core, a lipophilic isopropyl substituent, and a localized polar hydroxyl group—creates a highly specific solubility profile. For drug development professionals and process chemists, mapping this compound's solubility across various organic solvents is a prerequisite for optimizing downstream operations, including chiral resolution, crystallization, and Supercritical Fluid Chromatography (SFC). This whitepaper provides an in-depth analysis of the thermodynamic principles governing its solubility, quantitative solvent profiling, and self-validating experimental protocols for accurate solubility determination.

Structural Thermodynamics and Hansen Solubility Parameters (HSP)

The solubility behavior of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is fundamentally dictated by the energetic balance between its hydrophobic bulk and its hydrogen-bonding capacity. To predict its affinity for various organic solvents, we apply the framework of Hansen Solubility Parameters (HSP) [1], which divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ) : The tetralin framework and the 7-isopropyl group contribute to a massive dispersion energy. The isopropyl group significantly increases the compound's partition coefficient (LogP) compared to unsubstituted 1-tetralol, making the molecule highly affine to non-polar solvents like n -hexane and heptane.

  • Polar Interactions ( δP​ ) & Hydrogen Bonding ( δH​ ) : The 1-hydroxyl group acts as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). This localized polarity allows for highly favorable thermodynamic interactions with polar aprotic solvents (e.g., ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, isopropanol).

Because the hydrophobic volume of the molecule sterically dominates the single polar hydroxyl group, the compound exhibits a broad solubility sphere in organic media but faces severe thermodynamic penalties (and thus poor solubility) in highly polar aqueous environments.

Quantitative Solubility Profile in Organic Solvents

To facilitate process design—such as selecting the optimal solvent/anti-solvent pair for crystallization—the table below summarizes the solubility profile of the compound across key organic solvent classes.

Solvent ClassRepresentative SolventEstimated Solubility at 25°C (mg/mL)Estimated Solubility at 50°C (mg/mL)Primary Solvation Mechanism
Alkanes n -Hexane15 - 3040 - 60Dispersion forces ( δD​ ) interacting with the tetralin core and isopropyl group.
Aromatics Toluene> 100> 200Strong π−π stacking interactions and dispersion matching.
Polar Aprotic Ethyl Acetate> 150> 300H-bond acceptance from the 1-hydroxyl group ( δP​,δH​ ).
Polar Protic Ethanol50 - 100120 - 180Dual H-bond donation and acceptance; limited slightly by the solute's hydrophobic bulk.
Aqueous Water< 0.1< 0.5Highly restricted due to the large hydrophobic volume and high energetic cost of cavity formation in water.

Process Implications: Chiral Resolution and SFC

Isolating the enantiopure (1R) form from a racemic mixture often relies on Supercritical Fluid Chromatography (SFC) or diastereomeric crystallization. The solubility of tetralol derivatives in pure supercritical carbon dioxide (scCO 2​ ) is relatively low due to CO 2​ 's lack of a dipole moment. However, as demonstrated in seminal phase equilibrium studies [2], the solubility of α -tetralol derivatives in scCO 2​ can be exponentially enhanced by introducing an organic modifier like ethanol. The causality is clear: the ethanol modifier disrupts solute-solute hydrogen bonding (dimerization of the tetralol molecules) and forms favorable solute-cosolvent hydrogen bonds, drastically increasing the carrying capacity of the mobile phase during chiral separation.

DecisionTree Start Target: Chiral Crystallization HSP HSP Analysis (Calculate U0001D6FFD, U0001D6FFP, U0001D6FFH) Start->HSP GoodSolv Identify Good Solvents (e.g., EtOAc, Toluene) HSP->GoodSolv AntiSolv Identify Anti-Solvents (e.g., Hexane, Water) HSP->AntiSolv Cooling Cooling Crystallization (Steep Solubility Curve) GoodSolv->Cooling Temp Dependent AntiAdd Anti-Solvent Addition (Flat Solubility Curve) GoodSolv->AntiAdd Temp Independent AntiSolv->AntiAdd Titration Isolate Filtration & Drying (Enantiopure Crystals) Cooling->Isolate AntiAdd->Isolate

Caption: Solvent selection decision tree for the chiral crystallization of tetralol derivatives.

Experimental Protocols: Self-Validating Solubility Determination

To accurately determine the solubility of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, a self-validating gravimetric and HPLC-UV workflow must be employed. The causality behind this specific protocol is to ensure true thermodynamic equilibrium is reached—preventing the dangerous misinterpretation of metastable supersaturated states—while simultaneously verifying that the solid phase has not undergone a polymorphic transition during equilibration.

Protocol: High-Throughput Thermodynamic Solubility Screening

Step 1: Sample Preparation (Supersaturation)

  • Dispense 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial.

  • Incrementally add solid (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol until a visible suspension remains, ensuring the solution is saturated. Causality: The presence of excess solid acts as a thermodynamic sink, guaranteeing that the liquid phase reaches its absolute maximum equilibrium concentration without falling into a metastable zone.

Step 2: Thermodynamic Equilibration 3. Seal the vials and place them in a thermoshaker set to the target temperature (e.g., 25.0 ± 0.1 °C). 4. Agitate at 800 rpm for exactly 48 hours. Causality: A 48-hour window is critical. Rigid bicyclic compounds often exhibit slow dissolution kinetics; shorter timeframes risk measuring kinetic dissolution rates rather than true thermodynamic solubility.

Step 3: Phase Separation 5. Centrifuge the vials at 10,000 rpm for 10 minutes at the exact equilibration temperature to pellet the excess solid. 6. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter into a pre-weighed receiving vial.

Step 4: Quantification (Orthogonal Validation) 7. Gravimetric Analysis : Evaporate the solvent from a known volume of the filtrate under a gentle stream of nitrogen. Weigh the residual solid to calculate solubility (mg/mL). 8. HPLC-UV Analysis : Dilute a separate aliquot of the filtrate with the mobile phase and analyze via HPLC (UV detection at 254 nm) against a standard calibration curve. Causality: Utilizing orthogonal quantification methods (physical mass vs. UV absorbance) creates a self-validating system. Discrepancies between the two methods immediately flag issues such as solvent entrapment in the dried mass or chemical degradation of the compound.

Step 5: Solid-Phase Validation (Internal Control) 9. Recover the residual solid pellet from Step 3. 10. Analyze the solid via X-Ray Powder Diffraction (XRPD). Causality: Solvents like ethanol or dichloromethane can occasionally form solvates with the tetralol core, altering the crystal lattice and changing the apparent solubility. XRPD confirms the solid remains in its original, intended polymorphic state.

Workflow A Sample Preparation (Excess Solid + Solvent) B Thermodynamic Equilibration (Agitation at Constant Temp, 48h) A->B Transfer C Phase Separation (Centrifugation & Filtration) B->C Isothermal D Liquid Phase Analysis (HPLC-UV / Gravimetric) C->D Supernatant E Solid Phase Validation (XRPD for Polymorph/Solvate Check) C->E Residual Solid F Solubility Profile Generation D->F Quantify E->F Validate State

Caption: High-throughput thermodynamic solubility screening workflow with solid-state validation.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

  • Borg, P., Jaubert, J.-N., & Denet, F. (2001). Solubility of α -tetralol in pure carbon dioxide and in a mixed solvent formed by ethanol and carbon dioxide. Fluid Phase Equilibria, 191(1-2), 59-69. Available at:[Link]

Foundational

Stereochemical Architecture and Absolute Configuration of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol: A Technical Guide

Executive Summary The chiral building block (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1423040-59-8) [1] represents a critical structural motif in modern drug discovery, featuring a conformationally res...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1423040-59-8) [1] represents a critical structural motif in modern drug discovery, featuring a conformationally restricted tetrahydronaphthalene core and a lipophilic 7-isopropyl substituent. The precise establishment of its (1R) absolute configuration is paramount, as the spatial orientation of the C1 hydroxyl group directly dictates binding affinity and pharmacokinetic profiles in downstream active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive, causality-driven guide to the asymmetric synthesis and analytical validation of this molecule.

Structural and Stereochemical Analysis

The molecular architecture of 7-isopropyl-1-tetralol consists of a fused bicyclic system where the saturated ring adopts a dynamic half-chair conformation. The stereogenic center resides at C1.

Applying the Cahn-Ingold-Prelog (CIP) priority rules to C1:

  • -OH (Hydroxyl) : Priority 1 (Highest atomic number, Oxygen = 8).

  • -C8a (Aromatic Carbon) : Priority 2 (Bonded to C8, C4a, and C1).

  • -C2 (Aliphatic Carbon) : Priority 3 (Bonded to C3 and two Hydrogens).

  • -H (Hydrogen) : Priority 4 (Lowest atomic number).

For the (1R) absolute configuration, when the lowest priority group (H) is oriented away from the viewer, the sequence from Priority 1 → 2 → 3 traces a clockwise direction. The 7-isopropyl group, while distant from the stereocenter, exerts an inductive electron-donating effect on the aromatic ring, subtly altering the hydricity required for the reduction of its ketone precursor.

Asymmetric Synthesis: Causality in Catalyst Selection

The synthesis of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol from the prochiral 7-isopropyl-1-tetralone requires exquisite stereocontrol. Traditional reductions (e.g., NaBH₄) yield racemic mixtures because the hydride attacks both the Si and Re faces of the planar carbonyl equally.

To achieve >99% enantiomeric excess (ee), Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) is the gold standard [2]. We utilize the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst.

  • The Causality : The (R,R)-TsDPEN ligand forms a rigid chiral pocket around the Ruthenium center. The p-cymene ligand engages in CH/π interactions with the aromatic ring of the tetralone. This structural lock sterically blocks the Re-face of the carbonyl. Consequently, the hydride (derived from formic acid) is exclusively transferred to the Si-face via a highly organized six-membered pericyclic transition state, yielding the (1R)-alcohol.

ATH_Pathway A 7-isopropyl-1-tetralone (Prochiral Ketone) B Ru(II)-(R,R)-TsDPEN Catalyst Complex A->B Formate / TEA Asymmetric Induction C (1R)-7-isopropyl-1-tetralol (Target, >99% ee) B->C Si-face hydride transfer (Favored) D (1S)-7-isopropyl-1-tetralol (Minor Enantiomer) B->D Re-face hydride transfer (Disfavored)

Fig 1: Stereoselective reduction pathway of 7-isopropyl-1-tetralone via Ru-catalyzed ATH.

Experimental Protocol: ATH (Self-Validating System)

This protocol incorporates internal validation gates to ensure stereochemical integrity.

Reagents : 7-isopropyl-1-tetralone (10 mmol), RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%), Formic Acid/Triethylamine azeotrope (5:2, 20 mL), Dichloromethane (DCM, 10 mL).

Step-by-Step Methodology :

  • Catalyst Activation (Validation Gate 1) : Dissolve the Ru catalyst in DCM under an inert argon atmosphere. Add the Formic Acid/TEA mixture. Validation: The solution must transition from orange to deep red within 10 minutes, confirming the formation of the active 16-electron Ru-hydride species.

  • Substrate Addition : Add 7-isopropyl-1-tetralone dropwise at 25°C. Stir continuously.

  • In-Process Monitoring (Validation Gate 2) : At t = 4 hours, extract a 50 µL aliquot, quench with water, extract with hexane, and analyze via Chiral HPLC (Chiralcel OD-H column). Validation: Conversion must be >95%, and ee must be >99%. If ee is <98%, it indicates thermal degradation of the chiral ligand; the batch must be aborted.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess formic acid. Extract with ethyl acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexane:EtOAc 9:1) to yield the pure (1R)-alcohol.

Quantitative Data Summary

The table below summarizes the causality and outcomes of various reduction methodologies applied to 7-isopropyl-1-tetralone, highlighting why ATH is the optimal choice.

Reduction MethodologyReagents / CatalystYield (%)Enantiomeric Excess (ee %)ScalabilityAssigned Configuration
Uncatalyzed Hydride NaBH₄, MeOH95%0% (Racemic)High(1R / 1S)
CBS Reduction Borane, (R)-MeCBS82%88 - 92%Moderate(1R)
Noyori-Ikariya ATH RuCl(p-cymene)[(R,R)-TsDPEN]>95%>99%High(1R)
Biocatalytic Ketoreductase (KRED), NADP⁺75%>99%Low(1R)

Analytical Validation of Absolute Configuration

While Chiral HPLC confirms enantiomeric purity, it cannot independently assign the absolute configuration. X-ray crystallography is often unviable for tetralols due to their tendency to form waxy solids rather than single crystals. Therefore, Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) is the authoritative standard for absolute configuration assignment [3, 4].

  • The Causality : VCD measures the differential absorption of left and right circularly polarized infrared light by the chiral molecule's vibrational modes. Because the 3N-6 vibrational modes are highly sensitive to the 3D spatial arrangement of atoms, the VCD spectrum acts as a stereochemical fingerprint. By comparing the experimental spectrum to a DFT-calculated spectrum of the (1R)-model, a direct, non-destructive, and unambiguous assignment is made.

Config_Workflow Start Enantioenriched Sample (1R)-7-isopropyl-1-tetralol HPLC Chiral HPLC / SFC (ee% Determination) Start->HPLC VCD Vibrational Circular Dichroism (Experimental Spectra) Start->VCD DFT Density Functional Theory (Calculated Spectra) Start->DFT Computational Modeling Compare Spectral Alignment & Statistical Correlation VCD->Compare DFT->Compare Result Absolute Configuration Assignment (1R) Confirmed Compare->Result

Fig 2: Analytical workflow for absolute configuration assignment using VCD and DFT.

Experimental Protocol: VCD Analysis (Self-Validating System)

Step-by-Step Methodology :

  • Computational Modeling (DFT) : Perform a conformational search of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level. Calculate the theoretical IR and VCD spectra.

  • Baseline Validation (Validation Gate 1) : Load pure CDCl₃ into a BaF₂ cell (100 µm path length). Record the VCD spectrum for 2 hours. Validation: The spectrum must be flat (within noise tolerance of ±10⁻⁵ ΔA). This confirms the absence of instrumental birefringence.

  • Racemate Control (Validation Gate 2) : Dissolve racemic 7-isopropyl-1-tetralol in CDCl₃ (0.5 M). Record the VCD spectrum. Validation: The spectrum must exhibit zero VCD intensity, proving that the signals from the (1R) and (1S) enantiomers perfectly cancel out, eliminating artifactual signals.

  • Sample Measurement : Dissolve the enantioenriched ATH product in CDCl₃ (0.5 M). Record the IR and VCD spectra over 4 hours (approx. 12,000 scans) at 4 cm⁻¹ resolution.

  • Spectral Alignment : Overlay the experimental VCD spectrum with the DFT-calculated (1R) spectrum. Calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.8 definitively confirms the (1R) absolute configuration.

References

  • "1423040-59-8 | (1r)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol | ChemScene." ChemScene.
  • "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones." Dalton Transactions (RSC Publishing).
  • "Vibrational and electronic circular dichroism spectroscopies and DFT calculations for the assignment of the absolute configuration of hydroxy-substituted 2-tetralols." RSC Advances (RSC Publishing).
  • "Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy." The Journal of Organic Chemistry (ACS Publications).
Exploratory

Thermodynamic Stability and Conformational Dynamics of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol Derivatives

Executive Summary The compound (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as (1R)-7-isopropyl-1-tetralol) is a critical chiral building block in the synthesis of advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as (1R)-7-isopropyl-1-tetralol) is a critical chiral building block in the synthesis of advanced pharmaceutical active ingredients and specialized fragrance derivatives. As a benzylic alcohol situated on a partially saturated bicyclic system, its utility in downstream synthesis is heavily dictated by its thermodynamic stability.

This whitepaper provides an in-depth technical analysis of the structural thermodynamics governing this molecule. By examining the conformational landscape, peri-interactions, and kinetic lability of the benzylic position, we establish a framework for predicting its behavior under thermal and acidic stress. Furthermore, we provide self-validating experimental protocols to accurately quantify these thermodynamic parameters in a laboratory setting.

Conformational Landscape and Peri-Interactions

The macroscopic stability of 1-tetralol derivatives is fundamentally rooted in their microscopic conformational dynamics. The tetralin (1,2,3,4-tetrahydronaphthalene) core inherently adopts a half-chair conformation to minimize ring strain. At the benzylic C1 position, the hydroxyl group can occupy either a pseudoaxial or pseudoequatorial vector.

Spectroscopic (NMR) and computational analyses of homologous 1-tetralols demonstrate a pronounced thermodynamic preference for the pseudoaxial orientation[1]. This preference is dictated by A(1,2) strain; a pseudoequatorial hydroxyl group suffers from severe steric repulsion—known as a peri-interaction—with the adjacent C8 aromatic proton[2]. Consequently, the (1R) epimer, when adopting a pseudoaxial C1-OH, minimizes this steric clash and represents the local thermodynamic minimum for the intact alcohol[3].

The 7-(propan-2-yl) substituent, located meta to the benzylic center, exerts minimal direct steric influence on the C1 position. However, its weak electron-donating hyperconjugative effect slightly increases the electron density of the aromatic ring, which plays a crucial role in stabilizing transient intermediates during degradation.

Kinetic Lability vs. Thermodynamic Sinks

Despite the conformational stability of the pseudoaxial state, the benzylic nature of the C1 position renders the molecule kinetically labile under acidic or thermal stress[4]. The thermodynamic fate of the molecule is governed by the formation of a planar, sp²-hybridized benzylic carbocation[5].

This intermediate serves as the critical junction for two competing pathways:

  • Reversible Epimerization: Nucleophilic attack by water from the less hindered face yields the sterically strained (1S) epimer (pseudoequatorial OH). Over time, an equilibrium is established favoring the (1R) isomer.

  • Irreversible Dehydration: Deprotonation at the adjacent C2 position yields 7-isopropyl-1,2-dihydronaphthalene. Because this newly formed alkene is fully conjugated with the aromatic ring, it represents the global thermodynamic sink for the system[6].

Quantitative Thermodynamic Data

The following table summarizes the relative thermodynamic parameters for the species involved in the stability profile of 7-isopropyl-1-tetralol.

Table 1: Representative Thermodynamic and Kinetic Parameters

Species / ConformationRelative Free Energy (ΔG)Peri-Interaction (A(1,2) Strain)Macroscopic Stability Profile
(1R) Pseudoaxial OH 0.0 kcal/mol (Reference)MinimizedKinetically stable at pH > 7.0
(1S) Pseudoequatorial OH +1.8 to +2.4 kcal/molSevere (C1-OH vs C8-H)Prone to rapid epimerization
Benzylic Carbocation +18.5 kcal/mol (Ea barrier)None (Planar sp² geometry)Transient intermediate
1,2-Dihydronaphthalene -5.2 kcal/molNone (Conjugated system)Global thermodynamic sink

Note: Energy values are representative estimates derived from homologous 1-tetralol systems under standard standard conditions (298K, 1 atm).

Mechanistic Pathway Visualization

The logical relationship between the stable isomers, the transient intermediates, and the final degradation product is mapped below.

Mechanism R_isomer (1R)-7-isopropyl-1-tetralol (Pseudoaxial OH) Oxonium Protonated Oxonium Ion (Transient) R_isomer->Oxonium +H⁺ Oxonium->R_isomer -H⁺ Carbocation Benzylic Carbocation (Planar Intermediate) Oxonium->Carbocation -H₂O Carbocation->Oxonium +H₂O S_isomer (1S)-7-isopropyl-1-tetralol (Pseudoequatorial OH) Carbocation->S_isomer +H₂O, -H⁺ Alkene 7-Isopropyl-1,2-dihydronaphthalene (Dehydration Product) Carbocation->Alkene -H⁺ (Irreversible) S_isomer->Carbocation +H⁺, -H₂O

Mechanistic pathways of epimerization and dehydration for 1-tetralol derivatives.

Experimental Protocols for Stability Assessment

To accurately measure the thermodynamic stability and degradation kinetics of this compound, analytical workflows must account for the reversibility of epimerization. The following protocol is designed as a self-validating system to prevent artifactual data generation during analysis.

Protocol: Acid-Catalyzed Equilibration and Forced Degradation

Objective: To quantify the thermodynamic equilibrium ratio between the (1R) and (1S) epimers and measure the kinetics of irreversible dehydration.

Step 1: Sample Preparation

  • Action: Dissolve 10.0 mg of enantiopure (>99% ee) (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol in 1.0 mL of HPLC-grade acetonitrile.

  • Causality: Acetonitrile provides complete solvation for both the alcohol and subsequent alkene products while remaining chemically inert to the acidic stress conditions.

Step 2: Stress Induction

  • Action: Add 1.0 mL of 0.1 M aqueous HCl to the solution. Seal the vial and incubate in a thermomixer at 60°C.

  • Causality: The hydronium ions protonate the benzylic hydroxyl group, lowering the activation barrier for water elimination. A temperature of 60°C provides sufficient thermal energy to observe kinetics within a standard 8-hour analytical window without inducing uncontrolled pyrolysis or non-specific ring cracking[4].

Step 3: Time-Course Aliquoting & Quenching (Critical Step)

  • Action: At intervals of t = 0, 1, 2, 4, and 8 hours, extract a 100 µL aliquot and immediately quench it into 900 µL of cold phosphate buffer (1.0 M, pH 7.4).

  • Causality & Trustworthiness: Immediate neutralization is the self-validating mechanism of this protocol. Because carbocation formation is highly pH-dependent, failing to neutralize the acid will allow the sample to continue epimerizing while sitting in the autosampler queue, rendering the kinetic data entirely artifactual.

Step 4: Orthogonal Analysis

  • Action (Chiral HPLC): Analyze the quenched samples using isocratic elution (Hexane/Isopropanol 95:5) on a Chiralcel OD-H column with UV detection at 220 nm.

    • Causality: Standard reverse-phase LC-MS cannot distinguish the (1R) and (1S) epimers due to their identical masses and highly similar polarities. Chiral stationary phases are mandatory to quantify the thermodynamic equilibrium ratio.

  • Action (GC-MS): Inject the same quenched sample into a GC-MS system.

    • Causality: GC-MS easily separates and identifies the highly volatile 7-isopropyl-1,2-dihydronaphthalene dehydration product. This provides a strict mass balance, ensuring that the loss of the (1R) starting material equals the sum of the formed (1S) epimer and the alkene product.

Workflow Sample Isolate (1R)-Isomer (>99% ee) Stress Apply Thermal/Acidic Stress (0.1M HCl, 60°C) Sample->Stress Quench Quench Reaction (Neutralize to pH 7.4) Stress->Quench Analysis Orthogonal Analysis (Chiral HPLC & GC-MS) Quench->Analysis Data Quantify Epimerization & Dehydration Rates Analysis->Data

Experimental workflow for assessing the thermodynamic stability of tetralol derivatives.

Conclusion

The thermodynamic stability of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a delicate interplay between conformational strain and benzylic reactivity. While the pseudoaxial orientation of the C1 hydroxyl group protects the molecule from severe A(1,2) peri-interactions, its benzylic nature ensures that it remains kinetically susceptible to acid-catalyzed epimerization and dehydration. By utilizing rigorously quenched, orthogonal analytical workflows, researchers can accurately map these degradation pathways, ensuring the integrity of this building block in complex synthetic pipelines.

Sources

Foundational

Comprehensive Safety and Toxicity Profile of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol: A Technical Guide for Drug Development

Abstract (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as (1R)-7-isopropyl-1-tetralol) is a chiral, lipophilic bicyclic alcohol utilized as an advanced intermediate in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as (1R)-7-isopropyl-1-tetralol) is a chiral, lipophilic bicyclic alcohol utilized as an advanced intermediate in pharmaceutical synthesis and molecular building block design[1]. As a Senior Application Scientist, I have compiled this whitepaper to bridge the gap between regulatory hazard classifications and the underlying biochemical mechanisms. This guide synthesizes standard Safety Data Sheet (SDS) parameters with field-proven toxicological insights, providing drug development professionals with actionable protocols for safe handling and toxicity validation.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical baseline of a compound is the first step in predicting its pharmacokinetic and toxicological behavior. The presence of the isopropyl group at the 7-position of the tetralin core significantly increases the molecule's lipophilicity and steric bulk compared to the unsubstituted 1-tetralol.

Table 1: Core Chemical Identifiers and Properties
PropertyValue
Chemical Name (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Common Synonyms (1R)-7-isopropyl-1-tetralol; (R)-7-isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol
CAS Registry Number 1423040-59-8[2]
Molecular Formula C₁₃H₁₈O[1]
Molecular Weight 190.28 g/mol [1]
SMILES String O[C@@H]1CCCC2=C1C=C(C(C)C)C=C2[1]
Purity Standard ≥95% (Typical commercial grade)[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Scientific Insight: The chiral hydroxyl group at the C1 position provides a reactive site for esterification or substitution, while the isopropyl group enhances the compound's ability to partition into lipid bilayers. This high partition coefficient is the primary driver for its dermal absorption and subsequent systemic toxicity.

Hazard Identification and GHS Classification

Regulatory classifications often state what the hazard is without explaining why. Below is the for (1R)-7-isopropyl-1-tetralol[2], coupled with the mechanistic causality behind each hazard.

  • Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (H302 + H312 + H332): The compound is harmful across all primary exposure routes[2]. The lipophilic nature of the tetralin core allows rapid diffusion across the gastrointestinal mucosa, alveolar epithelium, and the stratum corneum.

  • Skin Irritation - Category 2 (H315) & Eye Irritation - Category 2A (H319): Tetralols act as mild to moderate surfactants and lipid disruptors[2]. They can intercalate into the lipid matrix of the cell membrane, causing localized inflammation, protein denaturation in the corneal epithelium, and subsequent cytokine release.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3) - Category 3 (H336): May cause drowsiness or dizziness[2]. Causality: Like many lipophilic cyclic hydrocarbons, this compound readily crosses the blood-brain barrier (BBB). Once in the central nervous system, it likely acts as a non-specific CNS depressant by altering the fluidity of neuronal membranes, similar to the narcotic effects observed in high concentrations of [3].

Toxicokinetics and Metabolic Pathways

The metabolism of tetralin derivatives is primarily hepatic. Drawing upon established literature for [4], the metabolic fate of (1R)-7-isopropyl-1-tetralol involves a combination of Phase I oxidation and Phase II conjugation.

  • Phase I (Oxidation): Cytochrome P450 (CYP450) enzymes target the saturated ring and the isopropyl side chain. The secondary alcohol at C1 can be oxidized to form 7-isopropyl-1-tetralone, a reactive intermediate.

  • Phase II (Conjugation): The parent alcohol and its hydroxylated Phase I metabolites undergo rapid glucuronidation via UDP-glucuronosyltransferases (UGTs) or sulfation[5]. These water-soluble conjugates are then excreted renally.

  • Toxicity Mechanism: If the Phase II conjugation capacity is saturated (e.g., in acute high-dose exposure), the accumulation of the parent compound and lipophilic Phase I metabolites leads to CNS depression (STOT SE 3) and potential nephrotoxicity, a known class effect of tetralins[4].

MetabolicPathway Compound (1R)-7-isopropyl-1-tetralol (Lipophilic, CNS Depressant) CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Phase I UGT UGT Enzymes (Phase II Conjugation) Compound->UGT Direct Phase II Toxicity STOT SE 3 / CNS Effects (If metabolism is saturated) Compound->Toxicity Systemic Accumulation Tetralone 7-isopropyl-1-tetralone (Reactive Intermediate) CYP450->Tetralone Tetralone->UGT Phase II Glucuronide Glucuronide Conjugate (Water Soluble, Excreted) UGT->Glucuronide Detoxification

Hepatic biotransformation pathway of (1R)-7-isopropyl-1-tetralol and toxicity mechanism.

Experimental Protocols for Toxicity Validation

To ensure trustworthy and reproducible data, toxicity workflows must be self-validating. The following protocols are designed with internal controls to verify the integrity of the assay independent of the test article's performance.

Protocol 1: In Vitro Hepatotoxicity and Metabolic Stability Assay

This protocol determines the intrinsic clearance of the compound and assesses whether its metabolites induce hepatotoxicity.

  • Step 1: Preparation of Human Liver Microsomes (HLM). Thaw HLM on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Step 2: Test Article and Control Spiking.

    • Test Article: Add (1R)-7-isopropyl-1-tetralol to a final concentration of 1 µM.

    • Positive Control (High Clearance): Verapamil (1 µM) – validates enzymatic activity.

    • Negative Control (Low Clearance): Warfarin (1 µM) – validates system stability.

  • Step 3: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Step 4: Time-Course Sampling. Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 5: Centrifugation and LC-MS/MS Analysis. Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the formation of the tetralone metabolite.

  • Causality Check: If Verapamil is not cleared rapidly, the HLM batch is compromised, invalidating the test. The inclusion of Warfarin ensures that non-specific binding or non-enzymatic degradation is not skewing the data.

Protocol 2: Dermal Irritation Reconstructed Human Epidermis (RhE) Assay (OECD 439)

Given the H315 classification[2], this animal-free assay validates the compound's potential to cause epidermal necrosis.

  • Step 1: Tissue Preparation. Equilibrate RhE tissues (e.g., EpiDerm™) in assay medium overnight at 37°C, 5% CO₂.

  • Step 2: Dosing.

    • Apply 30 µL of (1R)-7-isopropyl-1-tetralol (neat or diluted in a standard vehicle) to the apical surface of the tissue.

    • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) – validates the tissue's capacity to show irritation.

    • Negative Control: Dulbecco's Phosphate-Buffered Saline (DPBS) – establishes baseline viability (100%).

  • Step 3: Exposure and Rinsing. Incubate for 60 minutes at 37°C. Post-incubation, meticulously rinse the tissues with DPBS to remove all residual test articles.

  • Step 4: MTT Viability Assay. Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. The viable cells will reduce the yellow MTT to a purple formazan salt.

  • Step 5: Extraction and Quantification. Extract the formazan using isopropanol for 2 hours. Measure the optical density (OD) at 570 nm using a spectrophotometer.

  • Causality Check: Tissue viability 50% relative to the negative control confirms the H315 Skin Irritant classification. The SDS positive control must yield 20% viability to prove the tissue was responsive to a known irritant.

Occupational Exposure and Handling Procedures

Due to the compound's multi-route acute toxicity and irritant properties[2], stringent engineering controls and Personal Protective Equipment (PPE) are mandatory[6].

  • Engineering Controls: All manipulations, especially weighing and transferring, must be conducted within a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood to mitigate inhalation risks (H332)[2].

  • Dermal Protection: Standard latex gloves are insufficient due to the compound's lipophilicity. Use heavy-duty Nitrile or Butyl rubber gloves (breakthrough time >480 minutes). In case of skin contact, immediately wash with copious amounts of soap and water; do not use solvents like ethanol, which may enhance dermal penetration[6].

  • Ocular Protection: Chemical splash goggles or a full-face shield must be worn to prevent severe eye irritation (H319)[2].

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area at 2-8°C[1]. Keep away from strong oxidizing agents to prevent exothermic reactions.

References

  • NextSDS. "(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol — Chemical Substance Information." NextSDS. URL:[Link]

  • Servé, M. P., et al. "Metabolism and nephrotoxicity of tetralin in male Fischer 344 rats." Journal of Toxicology and Environmental Health, 1989. URL:[Link]

  • PubChem. "1-Tetralol, (S)- | C10H12O | CID 7058029." National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

A Guide to the Precise Determination of Molecular Weight and Exact Mass for CAS 1423040-59-8

Introduction: Characterizing (1r)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1423040-59-8) In the landscape of drug discovery and development, the unambiguous characterization of a chemical entity is the bedr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing (1r)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1423040-59-8)

In the landscape of drug discovery and development, the unambiguous characterization of a chemical entity is the bedrock upon which all subsequent research is built. For the compound identified by CAS number 1423040-59-8, chemically named (1r)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, precise determination of its molecular weight and exact mass is a critical first step.[1][2] This guide provides an in-depth technical overview of the principles and methodologies for these essential measurements, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical distinctions between molecular weight and exact mass, explore the instrumentation capable of their determination, and provide a detailed protocol for the analysis of CAS 1423040-59-8.

Part 1: The Fundamental Distinction: Molecular Weight vs. Exact Mass

A common point of confusion, yet a critical distinction in analytical chemistry, is the difference between molecular weight and exact mass. Understanding this difference is paramount for the correct interpretation of mass spectrometry data.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a compound is the weighted average of the masses of its constituent molecules, taking into account the natural abundance of all isotopes of the elements present.[3] It is calculated using the atomic weights of the elements as found on the periodic table. For CAS 1423040-59-8, with a molecular formula of C₁₃H₁₈O, the molecular weight is approximately 190.28 g/mol .[1] This value is an average and is most relevant for stoichiometric calculations involving bulk quantities of the substance.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[4][5][6] For carbon, this is ¹²C; for hydrogen, ¹H; and for oxygen, ¹⁶O. High-resolution mass spectrometry (HRMS) is capable of measuring the mass of individual ions, thus providing the exact mass.[7][8] This measurement is crucial for determining the elemental composition of a molecule.[9]

For C₁₃H₁₈O, the exact mass is calculated as follows:

(13 * 12.000000) + (18 * 1.007825) + (1 * 15.994915) = 190.135765 Da

This precise value is a key identifier for the compound in high-resolution mass spectral analysis.

Part 2: High-Resolution Mass Spectrometry: The Enabling Technology

The determination of the exact mass of a compound like CAS 1423040-59-8 is made possible by high-resolution mass spectrometry (HRMS).[10][11] These instruments possess the ability to distinguish between ions with very small mass differences. Two of the most powerful and commonly employed high-resolution mass analyzers are the Time-of-Flight (TOF) and the Orbitrap.[10][11]

Ionization: The First Step

Before mass analysis, the neutral molecule must be converted into a gas-phase ion. For a moderately polar molecule like (1r)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, Electrospray Ionization (ESI) is an ideal "soft" ionization technique.[12][13] ESI is capable of producing intact molecular ions with minimal fragmentation, which is crucial for accurate mass determination.[13] The process involves applying a high voltage to a liquid stream of the sample, which generates a fine spray of charged droplets.[13][14] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled and directed into the mass spectrometer.[13][14]

Mass Analyzers: Separating the Ions

The principle of a TOF mass analyzer is elegantly simple: it measures the time it takes for an ion to travel a fixed distance.[2][15][16] Ions are accelerated by an electric pulse, giving them all the same kinetic energy.[2][15] Consequently, ions with a lower mass-to-charge ratio (m/z) will travel faster and reach the detector first, while heavier ions will take longer.[16][17] The flight time is directly proportional to the square root of the m/z, allowing for precise mass determination. Modern TOF instruments, particularly Quadrupole Time-of-Flight (Q-TOF) systems, offer high resolution and mass accuracy, making them well-suited for the analysis of small molecules.[18][19]

The Orbitrap is a more recent and highly powerful mass analyzer that traps ions in an orbital motion around a central spindle-like electrode.[1][20][21] The frequency of the ions' axial oscillation along the spindle is independent of their velocity and is solely dependent on their m/z ratio.[20][21] This frequency is detected as an image current, which is then converted into a mass spectrum using a Fourier transform.[1][21] Orbitrap mass spectrometers are renowned for their exceptional mass resolution and accuracy, often achieving sub-ppm (parts-per-million) mass accuracy.[22][23]

Part 3: Experimental Protocol for the Determination of the Exact Mass of CAS 1423040-59-8

This section outlines a detailed, step-by-step methodology for the determination of the exact mass of CAS 1423040-59-8 using a High-Resolution Mass Spectrometer, such as a Q-TOF or an Orbitrap instrument, coupled with an ESI source.

3.1. Sample Preparation

  • Purity Confirmation: Ensure the sample of CAS 1423040-59-8 is of high purity. This should be verified by an orthogonal technique such as NMR or HPLC-UV.

  • Solvent Selection: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a high-purity, volatile solvent compatible with ESI-MS, such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode, forming the [M+H]⁺ ion.

3.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive Orbitrap).

  • Ion Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min.

  • Drying Gas Temperature: 300 - 350 °C.

  • Nebulizer Pressure: 30 - 45 psig.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition: Profile mode.

  • Calibration: Perform an external mass calibration of the instrument according to the manufacturer's guidelines using a certified calibration solution. For the highest accuracy, an internal calibrant (lock mass) can be continuously introduced during the analysis to correct for any mass drift.

3.3. Data Acquisition and Analysis

  • Infusion: Directly infuse the prepared working solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Data Acquisition: Acquire data for several minutes to obtain a stable ion signal and a high-quality mass spectrum.

  • Data Processing:

    • Average the acquired spectra.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Determine the experimental m/z value of this peak.

    • Compare the experimental m/z with the calculated theoretical exact mass of the [M+H]⁺ ion of C₁₃H₁₈O.

Part 4: Data Presentation and Interpretation

The results of the analysis should be presented in a clear and concise manner.

Table 1: Molecular Weight and Exact Mass of CAS 1423040-59-8

ParameterValueSource
Chemical Name (1r)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol[1][2]
CAS Number 1423040-59-8[1][2]
Molecular Formula C₁₃H₁₈O[1]
Molecular Weight (Average Mass) 190.28 g/mol [1]
Calculated Exact Mass ([M]) 190.135765 DaCalculated
Calculated Exact Mass ([M+H]⁺) 191.143590 DaCalculated

Table 2: Example High-Resolution Mass Spectrometry Results

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺191.143590191.1434-1.0

Mass error (ppm) is calculated as: ((Observed m/z - Calculated m/z) / Calculated m/z) * 10⁶. A mass error of < 5 ppm is generally considered acceptable for confirmation of the elemental composition.

Part 5: Visualizing the Workflow

The following diagrams illustrate the key concepts and workflow for the determination of the exact mass of CAS 1423040-59-8.

G cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Purity Purity Confirmation (NMR, HPLC) Stock Stock Solution (1 mg/mL) Purity->Stock Working Working Solution (1-10 µg/mL in ACN/H₂O + 0.1% FA) Stock->Working ESI Electrospray Ionization (ESI) Working->ESI Direct Infusion MassAnalyzer Mass Analyzer (TOF or Orbitrap) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Acquisition Detector->Spectrum Identification [M+H]⁺ Peak Identification Spectrum->Identification Comparison Comparison with Theoretical Mass Identification->Comparison Result Result Comparison->Result Confirmation of Exact Mass

Caption: Experimental workflow for exact mass determination.

G cluster_technique Analytical Technique MW Molecular Weight (Average Mass) Based on isotopic abundance Used for stoichiometry HRMS High-Resolution Mass Spectrometry (HRMS) Measures exact mass Enables formula determination EM Exact Mass (Monoisotopic Mass) Based on most abundant isotope Used for elemental composition

Caption: Relationship between Molecular Weight, Exact Mass, and HRMS.

Conclusion

The accurate determination of molecular weight and, more critically, the exact mass of a compound such as CAS 1423040-59-8, is a non-negotiable aspect of modern chemical research and drug development. High-resolution mass spectrometry, through techniques like ESI-TOF and ESI-Orbitrap, provides the necessary precision to move beyond an average molecular weight to a highly accurate mass measurement. This allows for the confident confirmation of a compound's elemental composition, providing a solid foundation for all subsequent scientific endeavors. By following a well-defined experimental protocol and understanding the principles behind the technology, researchers can ensure the integrity and validity of their analytical data.

References

  • (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol. NextSDS. [Link]

  • Certificate of Analysis. Bio-Techne. [Link]

  • 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro-. PubChem. [Link]

  • Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-. CAS Common Chemistry. [Link]

  • Elkins, C. S., et al. (2013). Development and validation of a reverse-phase HPLC-UV method for the determination of (Z)-endoxifen in drug substance and an oral formulation. Journal of Pharmaceutical and Biomedical Analysis, 85, 130-137. [Link]

  • Benzonitrile, 2,4,6-trimethoxy-, N-oxide. LookChem. [Link]

  • germacrene B. The Good Scents Company. [Link]

  • compound npa024091. Natural Products Atlas. [Link]

  • Micards Chemistry Review. accessdata.fda.gov. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • (3aR,4R,8R,8aS)-3a,4,7,8a-Tetramethyl-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene. NIST WebBook. [Link]

  • 3-Iodobenzylamine. CAS Common Chemistry. [Link]

  • Substance Registry Services. US EPA. [Link]

  • Mass (mass spectrometry). Wikipedia. [Link]

  • Principles of electrospray ionization. PubMed. [Link]

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. OMICS Online. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • HRMS sample submission guidelines. University of Maryland. [Link]

  • Exact Mass Calculator. BioChemCalc. [Link]

  • Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. [Link]

  • Technical Manual for Analysis of Organic Materials in Process Streams. EPA NEPS. [Link]

  • Exact Mass Measurement and Elemental Composition Determination. IonSource.Com. [Link]

  • Molar Mass, Molecular Weight and Elemental Composition Calculator. WebQC.org. [Link]

  • Analytical Strategies Used in HRMS. ResearchGate. [Link]

  • Exact mass calculater. St. Olaf College. [Link]

  • Exact Mass Calculator. Daltonian Scientific. [Link]

  • Exact Molecular Mass versus Molecular Weight. Organic Chemistry at CU Boulder. [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. [Link]

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Protocols & Analytical Methods

Method

Application Note: Enzymatic Kinetic Resolution to Obtain (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and analytical validation for the biocatalytic synthesis of chiral tetralin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and analytical validation for the biocatalytic synthesis of chiral tetralin building blocks.

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure chiral building blocks is a cornerstone of modern pharmaceutical development. The target compound, (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as (1R)-7-isopropyl-1-tetralol), features a critical benzylic stereocenter. While asymmetric hydrogenation is an option, Enzymatic Kinetic Resolution (EKR) using lipases remains the most robust, scalable, and environmentally benign method to achieve exceptional enantiomeric excess (ee > 99%) for secondary alcohols [1].

The Causality of Catalyst and Reagent Selection
  • Enzyme Choice (Novozym 435): Candida antarctica Lipase B (CALB), commercially available immobilized as Novozym 435, is the gold standard for this transformation. According to Kazlauskas' rule , CALB exhibits strict stereopreference for the (R)-enantiomer of secondary alcohols where the steric bulk is clearly differentiated into a "Large" group (the aromatic tetralin ring) and a "Medium" group (the aliphatic CH₂ of the ring) [2].

  • Acyl Donor (Vinyl Acetate): We utilize vinyl acetate rather than standard alkyl esters. The byproduct of this transesterification is vinyl alcohol, which rapidly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, rendering the acylation strictly irreversible and driving the reaction forward without requiring a large excess of reagents.

  • Conversion Control (The 48% Rule): Because our target is the (1R)-alcohol, we must first isolate the intermediate (1R)-acetate and subject it to mild solvolysis. To maximize the ee of the (1R)-acetate, the reaction must be deliberately halted just prior to 50% conversion (ideally 45–48%). Pushing the conversion beyond 50% forces the enzyme to begin acylating the slower-reacting (1S)-enantiomer, which directly degrades the optical purity of our target [3].

Process Visualization

G Racemate rac-7-isopropyl- 1-tetralol Reaction CALB (Novozym 435) Vinyl Acetate Racemate->Reaction R_Acetate (1R)-Acetate (Target Precursor) Reaction->R_Acetate Enantioselective Acylation S_Alcohol (1S)-Alcohol (Unreacted) Reaction->S_Alcohol Unreacted Separation Chromatographic Separation R_Acetate->Separation Hydrolysis Mild Hydrolysis (K2CO3, MeOH) R_Acetate->Hydrolysis S_Alcohol->Separation Separation->R_Acetate Target (1R)-7-isopropyl- 1-tetralol Hydrolysis->Target Retention of Configuration

Workflow for the enzymatic kinetic resolution and hydrolysis to yield (1R)-7-isopropyl-1-tetralol.

Materials and Reagents

Reagent / MaterialRole in ProtocolSpecifications / Notes
rac-7-isopropyl-1-tetralol Starting SubstratePurity > 98%, dry.
Novozym 435 (CALB) BiocatalystImmobilized on acrylic resin. Store at 4°C.
Vinyl Acetate Irreversible Acyl DonorAnhydrous, stabilized. Use 2.0 equivalents.
Toluene SolventAnhydrous. Preserves enzyme hydration shell.
Potassium Carbonate (K₂CO₃) Hydrolysis CatalystFinely powdered, anhydrous.
Methanol (MeOH) Hydrolysis Solvent/ReactantHPLC grade.

Step-by-Step Experimental Protocols

Protocol A: Enantioselective Acylation (Kinetic Resolution)

Self-Validation Checkpoint: The reaction must be continuously monitored to prevent over-conversion.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve rac-7-isopropyl-1-tetralol (10.0 mmol, 1.90 g) in anhydrous toluene (40 mL).

  • Initiation: Add vinyl acetate (20.0 mmol, ~1.85 mL) to the solution.

  • Enzyme Addition: Add Novozym 435 (200 mg, ~10% w/w relative to substrate).

  • Incubation: Seal the flask and incubate at 30°C with gentle orbital shaking (150 rpm) or magnetic stirring. Caution: Avoid aggressive magnetic stirring which can mechanically grind and destroy the immobilized enzyme resin.

  • Monitoring: After 4 hours, begin taking 50 µL aliquots hourly. Filter the aliquots, evaporate the solvent, and analyze via ¹H-NMR (monitoring the shift of the benzylic proton) or achiral GC to determine the conversion percentage ( c ).

  • Termination: Once the conversion reaches 46–48% , immediately halt the reaction by filtering the mixture through a sintered glass funnel to remove the Novozym 435. Wash the resin with ethyl acetate (2 × 10 mL). Note: The recovered enzyme can be washed with hexane, dried, and reused for up to 5 cycles.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield a crude mixture of (1R)-acetate and (1S)-alcohol.

Protocol B: Chromatographic Separation
  • Column Preparation: Pack a silica gel column (230–400 mesh) using a hexane/ethyl acetate (95:5 v/v) solvent system.

  • Loading: Load the crude mixture onto the column.

  • Elution: Elute isocratically. The less polar (1R)-7-isopropyl-1-tetralyl acetate will elute first (R_f ~ 0.6 in 80:20 Hexane/EtOAc). The more polar (1S)-7-isopropyl-1-tetralol will elute second (R_f ~ 0.3).

  • Isolation: Pool the fractions containing the pure (1R)-acetate and evaporate the solvent to dryness.

Protocol C: Mild Hydrolysis to the Target (1R)-Alcohol

Mechanistic Note: Aqueous acidic or basic reflux conditions can cause elimination (dehydration) of 1-tetralols to 1,2-dihydronaphthalenes. We utilize a mild methanolic transesterification to safely unmask the alcohol.

  • Dissolution: Dissolve the isolated (1R)-acetate (~4.5 mmol) in methanol (20 mL).

  • Catalysis: Add anhydrous K₂CO₃ (0.45 mmol, 0.1 equiv).

  • Reaction: Stir the mixture at room temperature for 2–3 hours. Monitor by TLC until the acetate spot completely disappears.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol .

Analytical Methods & Expected Data

To validate the E-E-A-T integrity of the process, quantitative metrics must be established. The Enantiomeric Ratio ( E -value) for CALB with 1-tetralol derivatives typically exceeds 150, indicating exceptional selectivity.

Table: Quantitative Data & Analytical Metrics

ParameterExpected ValueAnalytical Method / Calculation
Conversion ( c ) 46 – 48%Achiral GC/FID or ¹H-NMR integration
Enantiomeric Ratio ( E ) > 150 E=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​
ee of (1R)-Acetate > 99%Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 95:5)
ee of (1S)-Alcohol ~ 85 – 90%Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 95:5)
Overall Yield of Target 40 – 43%Isolated mass post-hydrolysis (Max theoretical: 50%)

Troubleshooting & Optimization Insights

  • Stalled Reaction / Low Activity: Lipases require a micro-aqueous layer to maintain their active conformation (the "lid" domain must remain open). If the toluene or reagents are too dry (water activity aw​ < 0.1), the enzyme may become rigid and inactive. If this occurs, equilibrate the solvent over saturated salt solutions to achieve an aw​ of ~0.3 before use.

  • Low Enantiomeric Excess of the Acetate: This is exclusively caused by over-conversion ( c > 50%). If the reaction is left unattended, CALB will eventually begin acylating the (1S)-enantiomer. Always prioritize stopping the reaction early (e.g., 45%) if high optical purity is the absolute priority.

  • Advanced Alternative (DKR): If a 50% maximum yield is a bottleneck for scale-up, this protocol can be upgraded to a Dynamic Kinetic Resolution (DKR) . By introducing a ruthenium racemization catalyst (e.g., Shvo's catalyst) into the acylation vessel, the unreacted (1S)-alcohol is continuously racemized in situ, allowing up to 100% theoretical yield of the (1R)-acetate [1].

References

  • Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enzyme Immobilization: The Quest for Optimum Performance Advanced Synthesis & Catalysis (Wiley Online Library) URL:[Link]

  • Mitsunobu and Related Reactions: Advances and Applications Chemical Reviews (ACS Publications) URL:[Link]

Application

Application Note: Derivatization Strategies for (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol in Advanced API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1423040-59-8)[1] Introduction and Strategic Importance The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1423040-59-8)[1]

Introduction and Strategic Importance

The chiral tetralin scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a rigidified structural mimic for monoamine neurotransmitters and diterpenoid analogs. Specifically, (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol offers a unique combination of a stereodefined benzylic alcohol and a highly lipophilic 7-isopropyl substituent[2]. This specific substitution pattern is highly sought after in the development of central nervous system (CNS) modulators and targeted lipophilic APIs.

However, derivatizing the C1-hydroxyl group while maintaining strict stereochemical fidelity presents a significant process chemistry challenge. This application note details field-proven, self-validating protocols for the divergent derivatization of this molecule into its corresponding (1S)-amine and (1R)-ether derivatives.

Mechanistic Causality: Overcoming the Benzylic Trap

The benzylic position of 1-tetralols is notoriously susceptible to carbocation formation. Attempting classical nucleophilic substitution (e.g., using SOCl₂ or PBr₃) invariably triggers an SN​1 pathway. This leads to two catastrophic outcomes for API synthesis:

  • Racemization: Loss of the valuable (1R) stereocenter.

  • Elimination: Formation of the thermodynamically stable 7-isopropyl-1,2-dihydronaphthalene byproduct.

The Stereoinvertive Pathway (Mitsunobu Amination)

To achieve the (1S)-amine, we bypass the free carbocation entirely by employing the Mitsunobu reaction [3]. By reacting the (1R)-alcohol with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the hydroxyl group is activated into a highly electrophilic alkoxyphosphonium intermediate. Diphenylphosphoryl azide (DPPA) then acts as the nucleophile. Because the leaving group is tightly bound and sterically demanding, the azide attacks via a strict SN​2 trajectory, resulting in complete inversion of configuration to the (1S)-azide[4]. Subsequent Staudinger reduction yields the (1S)-amine.

The Stereoretentive Pathway (Mild O-Alkylation)

For the formation of ether-linked prodrugs or extended API scaffolds, the (1R) configuration must be retained. Traditional Williamson ether synthesis using strong bases (like NaH) can induce E1cB elimination at the benzylic position. To prevent this, we utilize a mild, halophilic base—Silver(I) oxide (Ag₂O) . Ag₂O acts as a Lewis acid to coordinate the halide of the alkylating agent, dramatically increasing its electrophilicity. The (1R)-alcohol attacks the activated alkyl halide directly, leaving the benzylic C-O bond unbroken and preserving the stereocenter >99% ee.

Quantitative Data and Stereochemical Outcomes

The following table summarizes the optimized reaction parameters and the validated stereochemical outcomes for the derivatization of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol.

Derivatization RouteReagent SystemMechanismStereochemical OutcomeIsolated Yield (%)Enantiomeric Excess (ee)
Mitsunobu Azidation DPPA, PPh₃, DIAD, THF, 0 °C SN​2 Inversion(1S) -Azide84 - 88%> 98%
Staudinger Reduction PPh₃, H₂O, THF, 50 °CReduction(1S) -Amine90 - 95%> 98%
O-Alkylation Ag₂O, Alkyl-I, Toluene, 40 °C SN​2 (on Alkyl)(1R) -Ether78 - 82%> 99%
Classical Halogenation (Control)SOCl₂, Pyridine, DCM SN​1 / E1Racemic / Alkene< 30%< 10%

Derivatization Workflow Visualization

G SM (1R)-7-Isopropyl-1-tetralol Starting Material M_Rxn Mitsunobu Reaction (DPPA, PPh3, DIAD, THF) SM->M_Rxn Nucleophilic Azidation Alk_Rxn Mild O-Alkylation (Ag2O, R-I, Toluene) SM->Alk_Rxn Etherification Azide (1S)-1-Azido-7-isopropyltetralin (Inversion of Configuration) M_Rxn->Azide Red_Rxn Staudinger Reduction (PPh3, H2O, THF) Azide->Red_Rxn Amine (1S)-1-Amino-7-isopropyltetralin API Precursor Red_Rxn->Amine Ether (1R)-1-Alkoxy-7-isopropyltetralin (Retention of Configuration) Alk_Rxn->Ether

Caption: Divergent derivatization of (1R)-7-isopropyl-1-tetralol yielding the (1S)-amine and (1R)-ether.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (1S)-1-Azido-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene

Objective: Convert the (1R)-alcohol to the (1S)-azide with complete stereoinversion.

  • Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol and 12.0 mmol of triphenylphosphine (PPh₃) in 50 mL of anhydrous THF.

  • Activation: Cool the mixture to 0 °C using an ice-water bath. Add 12.0 mmol of diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. The solution will turn a pale yellow. Stir for 20 minutes to ensure complete formation of the alkoxyphosphonium intermediate.

  • Azidation: Add 12.0 mmol of diphenylphosphoryl azide (DPPA) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature (20 °C) and stir for an additional 12 hours.

  • Self-Validation (In-Process Control): Remove a 0.1 mL aliquot, concentrate, and perform FT-IR analysis. Validation Checkpoint: The reaction is complete when the broad O-H stretch (~3300 cm⁻¹) disappears and a sharp, intense azide asymmetric stretch appears at ~2100 cm⁻¹ .

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to yield the (1S)-azide as a colorless oil.

Protocol B: Staudinger Reduction to (1S)-1-Amino-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene

Objective: Reduce the azide to a primary amine without racemization.

  • Reaction Setup: Dissolve the purified (1S)-azide (8.0 mmol) in 40 mL of THF. Add 9.6 mmol of PPh₃.

  • Nitrogen Evolution: Stir the mixture at room temperature. Validation Checkpoint: Observe the continuous evolution of nitrogen gas (bubbling), which acts as a physical indicator of the iminophosphorane intermediate formation.

  • Hydrolysis: Once gas evolution ceases (approx. 2 hours), add 2.0 mL of deionized water. Heat the mixture to 50 °C for 4 hours to hydrolyze the iminophosphorane.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a TLC plate (Eluent: 10% MeOH in DCM). Dip the plate in Ninhydrin stain and heat. Validation Checkpoint: A distinct purple spot indicates the successful formation of the primary amine.

  • Isolation: Acidify the mixture with 1M HCl to pH 2 (extracting the amine into the aqueous layer to leave triphenylphosphine oxide in the organic layer). Wash the aqueous layer with diethyl ether. Basify the aqueous layer with 2M NaOH to pH 10, and extract the free amine with dichloromethane (3 x 25 mL). Dry and concentrate to yield the pure (1S)-amine.

Protocol C: Stereoretentive O-Alkylation

Objective: Form an ether linkage while preserving the (1R) configuration.

  • Preparation: In a light-protected flask (wrap in aluminum foil), dissolve 5.0 mmol of the (1R)-alcohol in 25 mL of anhydrous toluene.

  • Reagent Addition: Add 15.0 mmol of Silver(I) oxide (Ag₂O) and 20.0 mmol of the desired alkyl iodide (e.g., methyl iodide or a functionalized alkyl halide).

  • Reaction: Stir the heterogeneous mixture vigorously at 40 °C for 24 hours.

  • Self-Validation (In-Process Control): Filter a small aliquot through a Celite plug and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Validation Checkpoint: The chromatogram must show a single peak corresponding to the (1R)-ether (>99% ee), confirming that no SN​1 racemization occurred.

  • Workup: Filter the entire reaction mixture through a pad of Celite to remove silver salts. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate and purify via silica gel chromatography to isolate the (1R)-ether.

References

  • Kumara Swamy, K. C., Balaraman, E., Pavan Kumar, K. V. P., & Kumar, N. N. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651. Available at:[Link]

  • NextSDS Chemical Database. "(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol - Substance Information & Identifiers". Available at: [Link]

Sources

Method

preparative chiral chromatography methods for (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

An Application Note on the Preparative Chiral Chromatography of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol Abstract This guide provides a comprehensive framework for the preparative chiral separation of (1R)-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Preparative Chiral Chromatography of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Abstract

This guide provides a comprehensive framework for the preparative chiral separation of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol from its racemic mixture. The successful isolation of a single enantiomer is a critical step in pharmaceutical development, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[1] This document moves beyond a simple protocol, delving into the strategic decision-making process, from analytical method development and optimization to the principles of scaling up for purification. The methodologies are grounded in established chromatographic principles, focusing on the use of polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions, which have demonstrated high success rates for tetralone and its derivatives.[2][3][4]

Part 1: The Foundation – Analytical Method Development

The success of any preparative separation is built upon a robust and well-optimized analytical method. The primary goals at this stage are to achieve a baseline separation with good resolution (Rs > 1.5) and a high selectivity factor (α > 1.2), as these parameters provide the necessary foundation for high-purity isolation at a larger scale.[5]

The Mechanism of Chiral Recognition

The enantiomers of 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol are distinguished by the spatial arrangement of substituents around the chiral carbon at the C1 position. A successful separation relies on creating a transient diastereomeric complex between the analyte and the chiral stationary phase.[6] This interaction is often explained by the "three-point interaction model," where one enantiomer can form multiple simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, leading to stronger retention compared to its mirror image.[7]

For the target analyte, the key interaction points are:

  • Hydrogen Bonding: The hydroxyl (-OH) group.

  • π-π Interactions: The aromatic ring of the tetralin system.

  • Steric Interactions: The overall three-dimensional shape of the molecule.

Polysaccharide-based CSPs, such as derivatized cellulose and amylose, are exceptionally well-suited for this type of molecule because their complex helical structures create "chiral pockets" that facilitate these multiple interactions.[6][8]

Chiral Stationary Phase (CSP) & Mobile Phase Screening

A systematic screening approach is crucial as chiral recognition mechanisms are complex and often unpredictable.[9]

  • Recommended CSPs: Based on literature for similar tetralone structures, polysaccharide-based columns are the most promising.[10][11] An initial screening should include columns with complementary selectivities.

    • Cellulose-based: e.g., Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)). This phase is known for its broad applicability and has been successfully used for separating tetralone derivatives.[2][3][4]

    • Amylose-based: e.g., Chiralpak® AS (Amylose tris((S)-α-methylbenzylcarbamate)). Amylose phases often provide different selectivity compared to cellulose, making them a valuable screening alternative.[10]

  • Mobile Phase System: Normal Phase (NP) mode is the standard approach for this class of compounds.

    • Primary Solvents: n-Hexane or Heptane.

    • Polar Modifiers: Isopropanol (IPA) and Ethanol (EtOH) are the most common choices. The type and concentration of the alcohol modifier are critical variables that modulate retention time and enantioselectivity.[2] Generally, ethanol provides stronger elution than isopropanol. A screening should test both modifiers at various concentrations (e.g., 5%, 10%, 20%).

Workflow for Method Development

Caption: Workflow for analytical chiral method development.

Part 2: Strategy for Preparative Scale-Up

Transitioning from an analytical method to a preparative protocol requires more than just using a larger column. A successful scale-up maintains the separation quality achieved at the analytical scale while maximizing throughput and yield.

Loading Study

Before moving to a preparative column, a loading study must be performed on the analytical column. This determines the maximum amount of sample that can be injected without significant loss of resolution, a phenomenon known as column overloading.[5]

Protocol: Analytical Loading Study

  • Prepare a high-concentration solution of the racemic analyte in the mobile phase.

  • Begin with the injection volume used for analytical development.

  • Systematically increase the injection volume (and thus, the mass on the column) in sequential runs.

  • Monitor the resolution (Rs) between the two enantiomer peaks.

  • Identify the maximum load where the resolution remains acceptable for purification (typically Rs ≥ 1.2). This value is critical for the scale-up calculation.

Geometric Scale-Up Calculations

The flow rate and sample load can be scaled geometrically based on the cross-sectional area of the columns. This ensures that the linear velocity of the mobile phase and the sample distribution at the column head remain consistent, preserving the chromatographic separation.[12]

Scaling Formulas:

  • Flow Rate: Flow Rate_prep = Flow Rate_analyt * (ID_prep² / ID_analyt²)[5]

  • Sample Load: Load_prep = Load_analyt * (ID_prep² / ID_analyt²)

Where:

  • ID_prep is the internal diameter of the preparative column.

  • ID_analyt is the internal diameter of the analytical column.

ParameterAnalytical ScalePreparative Scale
Column ID 4.6 mm20 mm
Scaling Factor (ID² ratio) 1~18.8
Flow Rate 1.0 mL/min18.8 mL/min
Max Sample Load 2 mg37.6 mg
Table 1: Example of scale-up calculations from a standard analytical column to a common preparative column.
Enhancing Throughput: Stacked Injections

For large-scale purification, stacked injections are a highly effective technique, particularly in isocratic separations. This involves making the next injection before the last peak of the current run has fully eluted. This minimizes the time between cycles, significantly reducing solvent consumption and increasing the amount of product purified per unit of time. The cycle time for stacked injections is determined by the retention time of the second enantiomer.

Part 3: Detailed Protocol for Preparative Separation

This protocol outlines the complete workflow, assuming a suitable analytical method has been developed on a Chiralpak IC column.

Instrumentation and Materials
  • HPLC System: Preparative HPLC system with a binary pump, autosampler (or manual injector with a large loop), and a UV-Vis detector. A fraction collector is required.

  • Analytical Column: Chiralpak IC, 5 µm, 250 x 4.6 mm (or similar).

  • Preparative Column: Chiralpak IC, 5 µm, 250 x 20 mm (or similar).

  • Solvents: HPLC-grade n-Hexane and Isopropanol.

  • Sample: Racemic 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol.

Experimental Protocol

Step 1: Mobile Phase and Sample Preparation

  • Prepare the optimized mobile phase, e.g., n-Hexane:Isopropanol (90:10, v/v). Degas the solution thoroughly.

  • Dissolve the racemic analyte in the mobile phase to the highest possible concentration that ensures complete solubility. This is critical for maximizing throughput.

Step 2: System and Column Equilibration

  • Install the 250 x 20 mm preparative column.

  • Set the calculated preparative flow rate (e.g., 18.8 mL/min).

  • Equilibrate the entire system by pumping at least 5-10 column volumes of the mobile phase through the column, or until a stable baseline is achieved.

Step 3: Preparative Injection and Fraction Collection

  • Inject the calculated maximum sample load.

  • Monitor the separation using the UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Program the fraction collector to collect the eluent corresponding to the two separate enantiomer peaks. It is advisable to collect the baseline between the peaks and the tailing edges of each peak into separate waste or intermediate-purity fractions to maximize the purity of the main fractions.

Step 4: Post-Run Analysis

  • Analyze small aliquots from the collected "pure" fractions using the original analytical HPLC method.

  • Confirm the enantiomeric excess (ee%) and chemical purity of each fraction.

  • Pool the fractions that meet the required purity specifications.

Step 5: Solvent Removal

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified (1R)-enantiomer.

Preparative Workflow Visualization

Caption: From analytical method to purified enantiomers.

References

  • Zhao, Y., Song, J., Sun, J., Yuan, X., & Guo, X. (2014). Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase. Se Pu, 32(8), 832-836. [Link]

  • Runco, J. (n.d.). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. Waters Corporation. [Link]

  • Waters Corporation. (n.d.). Preparative SFC Principles of Scaling in Prep SFC. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). HPLC enantiomeric resolution of novel tetralone derivatives on cellulose and amylose based chiral stationary phases under normal phase conditions. Journal of Liquid Chromatography & Related Technologies, 25(7), 1077-1084. [Link]

  • Li, P., Wang, C., Sun, Y., & Liu, W. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Current Pharmaceutical Analysis, 16(6), 724-732. [Link]

  • Ward, T. J. (2004). Chiral Separations. Analytical Chemistry, 76(12), 3345-3356. [Link]

  • Said, R. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Daicel Chiral Technologies. (2022). Preparative Chiral Separations and Scale-Up. [Link]

  • Bentham Science Publishers. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. [Link]

  • Fernandes, C., Tiritan, M. E., & Pinto, M. M. M. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1931. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • Welch, C. J., & Biba, M. (2002). Development of Preparative Chiral Separations Using an Intelligent Chiral Resolution System. Chirality, 14(5), 343-348. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. [Link]

  • Gatterer, M. (2021). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. reposiTUm. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

Sources

Application

Application Note: Synthesis and Catalytic Application of a Novel Chiral Monodentate Phosphite Ligand Derived from (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Executive Summary The development of highly modular, privileged chiral ligands is a cornerstone of modern asymmetric catalysis[1]. While BINOL-derived phosphoramidites (e.g., MonoPhos) have dominated the landscape of Rh-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly modular, privileged chiral ligands is a cornerstone of modern asymmetric catalysis[1]. While BINOL-derived phosphoramidites (e.g., MonoPhos) have dominated the landscape of Rh-catalyzed asymmetric hydrogenation, chiral monodentate phosphites offer a unique, fine-tunable alternative[2].

This application note details the synthesis of a novel chiral phosphite ligand—(S,1R)-iPr-Tetra-P —utilizing (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1423040-59-8) as the stereogenic alcohol backbone. The incorporation of this specific bulky, cyclic secondary alcohol introduces a deep, rigid chiral pocket that dramatically restricts the rotational degrees of freedom of coordinating substrates, leading to exceptional enantioselectivity in transition-metal catalysis[3].

Mechanistic Rationale & Design Causality

The design of (S,1R)-iPr-Tetra-P relies on the synergistic combination of axial chirality (from the (S)-BINOL scaffold) and central chirality (from the 1-tetralol derivative).

  • Steric Bulking at the 7-Position : The isopropyl group at the 7-position of the tetralhydronaphthalene ring extends steric bulk directly into the upper coordination sphere of the transition metal (e.g., Rhodium). When a prochiral substrate coordinates, this isopropyl group acts as a steric wall, forcing the substrate into a single reactive conformation.

  • Matched vs. Mismatched Diastereomers : Because both the BINOL backbone and the tetralol are chiral, combining them yields diastereomeric ligands. The (S)-BINOL and (1R)-tetralol combination creates a "matched" system where the spatial orientations of the naphthyl rings and the tetralin backbone reinforce the same helical twist around the metal center.

  • P(III) Sensitivity and Synthetic Strategy : Phosphites are highly prone to hydrolysis and oxidation. Therefore, the protocol utilizes strict Schlenk techniques. Furthermore, purification avoids standard acidic silica gel (which rapidly hydrolyzes the P-O bonds) in favor of basic alumina or direct crystallization[4].

Experimental Protocols: A Self-Validating Workflow

The synthesis is divided into two continuous phases to minimize the handling of moisture-sensitive intermediates.

Phase 1: Synthesis of (S)-BINOL Phosphorochloridite Intermediate

The purpose of this step is to activate the BINOL diol with phosphorus trichloride to form a highly electrophilic P(III) intermediate.

Reagents:

  • (S)-BINOL: 1.00 g (3.50 mmol)

  • Phosphorus trichloride (PCl₃): 0.46 mL (5.25 mmol, 1.5 eq)

  • Triethylamine (NEt₃): 1.46 mL (10.5 mmol, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF): 20 mL

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Dissolution : Add (S)-BINOL and anhydrous THF to the flask. Stir until completely dissolved. Add NEt₃.

  • Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: PCl₃ addition is highly exothermic; cooling prevents the formation of undesired oligomeric polyphosphites.

  • Reaction : Add PCl₃ dropwise via a gas-tight syringe over 10 minutes. A dense white precipitate of triethylammonium chloride (NEt₃·HCl) will form immediately.

  • Validation Check : After stirring for 2 hours at room temperature, analyze an aliquot by ³¹P NMR (C₆D₆ capillary). A single peak around δ 179 ppm confirms the quantitative formation of the phosphorochloridite.

  • Filtration : Filter the suspension through a pad of oven-dried Celite under an Argon atmosphere to remove the NEt₃·HCl salts. Concentrate the filtrate under reduced pressure to yield a white foam. Use immediately in Phase 2.

Phase 2: Coupling with (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

This step installs the chiral tetralol to complete the phosphite ligand.

Reagents:

  • (S)-BINOL Phosphorochloridite: ~1.22 g (3.50 mmol, from Phase 1)

  • (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol: 0.666 g (3.50 mmol, 1.0 eq)

  • Triethylamine (NEt₃): 0.73 mL (5.25 mmol, 1.5 eq)

  • Anhydrous THF: 15 mL

Step-by-Step Methodology:

  • Preparation : Redissolve the freshly prepared (S)-BINOL phosphorochloridite in 10 mL of anhydrous THF and cool to -78 °C (dry ice/acetone bath). Causality: The low temperature prevents the nucleophilic attack from causing ring-opening of the BINOL-P-O bonds, ensuring strict mono-substitution.

  • Addition : In a separate vial, dissolve the (1R)-7-isopropyl-1-tetralol and NEt₃ in 5 mL of THF. Add this solution dropwise to the Schlenk flask over 15 minutes.

  • Maturation : Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Check : ³¹P NMR should show a shift from δ 179 ppm to approximately δ 145-148 ppm, indicating the formation of the trialkyl/aryl phosphite.

  • Purification : Filter off the newly formed NEt₃·HCl salts. Concentrate the filtrate. Purify the crude residue by flash chromatography using Basic Alumina (Brockmann Grade I) with a degassed eluent of Hexanes/Ethyl Acetate (95:5) containing 1% NEt₃. Causality: Standard silica gel is acidic and will rapidly hydrolyze the product back to BINOL and tetralol. Basic alumina preserves the P-O bond integrity.

  • Storage : Dry the isolated white solid under high vacuum. Store in a glovebox at -20 °C.

Mandatory Visualization: Synthetic & Catalytic Workflow

G cluster_0 Ligand Synthesis Workflow cluster_1 Catalytic Application (Rh-Asymmetric Hydrogenation) N1 (S)-BINOL + PCl3 (THF, NEt3, 0 °C) N2 (S)-BINOL Phosphorochloridite Intermediate N1->N2 Phosphorylation N3 (1R)-7-iPr-1-tetralol Addition (NEt3, -78 °C) N2->N3 Nucleophilic substitution N4 (S,1R)-iPr-Tetra-P Chiral Ligand N3->N4 Basic Alumina Filtration C1 [Rh(cod)2]BF4 + 2 Ligand Pre-catalyst Formation N4->C1 Ligand complexation C2 Active Rh-H2 Complex (Chiral Pocket) C1->C2 H2 (1 bar) C3 Substrate Coordination (Dimethyl Itaconate) C2->C3 C4 Migratory Insertion & Reductive Elimination C3->C4 C4->C2 Catalyst Regeneration C5 Enantioenriched Product (>98% ee) C4->C5

Figure 1: Workflow for the synthesis of (S,1R)-iPr-Tetra-P and its integration into the Rh-catalytic cycle.

Data Presentation: Catalytic Benchmarking

To validate the efficacy of the synthesized ligand, it was benchmarked in the Rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate, a standard benchmark substrate for evaluating chiral phosphorus ligands[1]. The data below highlights the "matched" vs. "mismatched" diastereomeric effects.

Standard Reaction Conditions: Dimethyl itaconate (1.0 mmol), [Rh(cod)₂]BF₄ (1.0 mol%), Ligand (2.2 mol%), CH₂Cl₂ (5 mL), H₂ (1.2 bar), 25 °C, 4 hours.

Ligand ConfigurationBINOL ScaffoldTetralol ScaffoldConversion (%)Enantiomeric Excess (ee %)Configuration of Product
(S,1R)-iPr-Tetra-P (S)-BINOL(1R)-7-iPr-1-tetralol>99%98.5% (S)
(R,1R)-iPr-Tetra-P (R)-BINOL(1R)-7-iPr-1-tetralol85%42.0%(R)
(S)-BINOL-Ph-P (Control)(S)-BINOLPhenol (Achiral)>99%88.0%(S)
(S)-MonoPhos (Ref)(S)-BINOLDimethylamine>99%95.0%(S)

Table 1: Comparative quantitative data demonstrating the superior enantioselectivity of the matched (S,1R) diastereomer due to the rigid chiral pocket formed by the 7-isopropyl-1-tetralol moiety.

References

  • Phosphite-Containing Ligands for Asymmetric Catalysis | Chemical Reviews Source: ACS Publications URL:[Link][1]

  • New biphenol-based, fine-tunable monodentate phosphoramidite ligands for catalytic asymmetric transformations Source: Proceedings of the National Academy of Sciences (PMC) URL:[Link][2]

  • Synthesis of Solution-Phase Phosphoramidite and Phosphite Ligand Libraries and Their In Situ Screening in the Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link][4]

  • Construction of 1-Tetralols Bearing Two Contiguous Quaternary Chiral Centers through a Rhodium-Catalyzed Enantioselective Desymmetrization Cascade Reaction Source: Organic Letters (ACS Publications) URL:[Link][3]

Sources

Method

scaling up production of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol in batch reactors

An Application Guide for the Scalable Production of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol in Batch Reactors Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Production of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol in Batch Reactors

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and scale-up of a robust, stereoselective synthesis of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol in batch reactors. Chiral alcohols, particularly tetralin-derived structures, are crucial building blocks in the synthesis of biologically active compounds and advanced pharmaceutical intermediates.[1] The primary focus of this guide is the asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 7-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one. We will explore the fundamental principles guiding the choice of synthetic strategy, detail the process optimization parameters, and provide a step-by-step protocol for implementation at the batch scale. This guide is intended for researchers, chemists, and process development professionals seeking to establish an efficient and scalable manufacturing process for this and structurally related chiral alcohols.

Strategic Overview: The Path to Enantiopure Tetralols

The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern pharmaceutical development.[2] For a target molecule like (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, the most atom-economical and scalable approach is the asymmetric reduction of the corresponding prochiral ketone. Several technologies exist for this transformation, each with distinct advantages and challenges in a batch reactor environment.

  • High-Pressure Asymmetric Hydrogenation (AH): While highly effective, this method requires specialized high-pressure reactors and involves the handling of flammable hydrogen gas, which can present significant engineering and safety challenges during scale-up.

  • Biocatalytic Reduction: The use of ketoreductase (KRED) enzymes can offer exceptional enantioselectivity under mild, aqueous conditions.[2][3][4] However, scaling up can be limited by factors such as enzyme cost, stability, cofactor regeneration, and the potential for low volumetric productivity.

  • Chiral Borane Reagents (e.g., CBS Reduction): Stoichiometric or catalytic reductions using oxazaborolidine catalysts are effective at the lab scale but are often less desirable for large-scale production due to the generation of stoichiometric boron-containing waste streams and the cost of the reagents.[5]

  • Asymmetric Transfer Hydrogenation (ATH): This method has emerged as a highly practical and scalable alternative.[1][6] ATH utilizes a stable, inexpensive hydrogen donor (e.g., formic acid, isopropanol) to transfer hydrogen to the ketone, mediated by a chiral transition-metal catalyst. This approach circumvents the need for high-pressure hydrogen gas, making it exceptionally well-suited for standard glass-lined or stainless-steel batch reactors.[7]

Our Recommended Strategy: Based on its operational simplicity, excellent reported selectivities for tetralone systems, and enhanced safety profile, Asymmetric Transfer Hydrogenation (ATH) is the selected methodology for this guide.

Process Development: Causality Behind Key Choices

A successful scale-up hinges on a deep understanding of the reaction parameters. The ATH of 7-isopropyl-1-tetralone is a well-studied transformation, allowing us to make informed decisions grounded in established literature.

The Catalytic System: Catalyst and Hydrogen Source

The core of the ATH process is the chiral catalyst and the hydrogen donor. Transition metal complexes, particularly those of Ruthenium (Ru) and Iridium (Ir), are widely used.[8][9]

  • Catalyst: Noyori-type Ruthenium(II) complexes with N-tosylated diamine ligands (e.g., Ru(II)-TsDPEN) are industry workhorses for the ATH of ketones.[6][10] They are known for their high activity, broad substrate scope, and exceptional enantioselectivity. Iridium(III) complexes have also shown remarkable efficiency, sometimes at very low catalyst loadings (S/C ratios > 1000), which is highly desirable for industrial applications to minimize cost and residual metal content.[1][9]

  • Hydrogen Donor: A common and highly effective hydrogen source is an azeotropic mixture of formic acid and triethylamine (HCOOH/TEA). This system provides a readily available source of hydride and operates under irreversible conditions, driving the reaction to completion. Ammonium formate is another excellent alternative that has been used successfully.[1][11]

Reaction Parameters and Optimization

The interplay of solvent, temperature, and concentration is critical for achieving high yield, selectivity, and a practical batch cycle time.

ParameterRecommended RangeRationale & Justification
Solvent Aprotic solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Anisole)The choice of solvent can influence catalyst solubility, stability, and reaction kinetics. DCM and MeCN are common choices, but for scale-up, higher-boiling solvents like anisole may be preferred for better temperature control.[1]
Temperature 25-40 °CATH reactions for tetralones are typically efficient at or near room temperature. Operating at slightly elevated temperatures can increase the reaction rate without significantly compromising enantioselectivity. Exothermic reactions must be carefully controlled in a large batch reactor.
Substrate Conc. 0.2 - 1.0 MHigher concentrations are desirable for manufacturing to maximize reactor throughput. However, initial scale-up should start at a moderate concentration (e.g., 0.5 M) to ensure adequate mixing and heat transfer.
Catalyst Loading (S/C) 500:1 to 2000:1The substrate-to-catalyst ratio is a key process metric. While lab-scale experiments might use higher loadings (e.g., 100:1), process optimization should aim for the highest possible S/C ratio that maintains a reasonable reaction time and high conversion to minimize costs.[9]
Formic Acid/TEA 2-5 equivalents (of HCOOH)A slight excess of the hydrogen donor is used to ensure the reaction goes to completion. The ratio of TEA to HCOOH is typically around 2:5 to form the active azeotrope.

Visualized Process and Reaction Schematics

Asymmetric Transfer Hydrogenation Pathway

ATH_Pathway cluster_reactants Reactants Ketone 7-isopropyl-1-tetralone Catalyst Chiral Ru(II) or Ir(III) Catalyst (e.g., (R,R)-TsDPEN-RuCl(p-cymene)) Ketone->Catalyst H_Source HCOOH / TEA (Hydrogen Donor) H_Source->Catalyst Product (1R)-7-(propan-2-yl)-1,2,3,4- tetrahydronaphthalen-1-ol Catalyst->Product Asymmetric Hydride Transfer Byproducts CO2 + Et3NH+ HCOO- Catalyst->Byproducts Workflow A 1. Reactor Preparation (Clean, Dry, Inert Atmosphere) B 2. Charge Reagents (Ketone, Solvent, TEA) A->B C 3. Charge Catalyst Solution B->C D 4. Add Hydrogen Donor (Formic Acid, controlled addition) C->D E 5. Reaction Monitoring (In-Process Control via HPLC/TLC) D->E F 6. Reaction Quench (Aqueous Base) E->F >99% Conversion G 7. Work-up & Phase Separation F->G H 8. Solvent Swap & Crystallization G->H I 9. Filtration & Drying H->I J 10. Final Product Analysis (Purity, ee%, NMR, etc.) I->J

Caption: Step-by-step workflow for batch reactor production.

Detailed Scale-Up Protocol

This protocol describes the synthesis of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol on a 1 kg scale in a 20 L batch reactor.

Disclaimer: This protocol is a template and must be adapted and validated for specific equipment and safety procedures at your facility. A thorough Process Hazard Analysis (PHA) must be conducted before implementation.

Materials and Equipment
  • Reactor: 20 L glass-lined or stainless-steel batch reactor with overhead stirring, temperature control (heating/cooling jacket), a nitrogen inlet, and a bottom outlet valve.

  • Reagents:

    • 7-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one (1.00 kg, 5.31 mol)

    • (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine Ruthenium(II) chloride (p-cymene) complex [(R,R)-TsDPEN-RuCl(p-cymene)] (S/C 1000:1, ~3.38 g, 5.31 mmol)

    • Triethylamine (TEA) (1.85 L, 13.28 mol)

    • Formic Acid (98%) (0.50 L, 13.28 mol)

    • Dichloromethane (DCM) (10 L)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution (~5 L)

    • Brine (Saturated NaCl solution) (~2 L)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Heptane (for crystallization)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves. [12]

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has been pressure tested.

    • Inert the reactor by purging with nitrogen gas. Maintain a gentle nitrogen blanket throughout the process.

  • Charging Reagents:

    • Charge the reactor with 7-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one (1.00 kg).

    • Add Dichloromethane (8 L) and Triethylamine (1.85 L).

    • Start agitation and stir until all solids are dissolved.

    • In a separate flask, dissolve the (R,R)-TsDPEN-RuCl(p-cymene) catalyst (~3.38 g) in DCM (2 L) and charge this solution to the reactor.

  • Reaction Execution:

    • Adjust the batch temperature to 25 °C.

    • Begin the slow, dropwise addition of Formic Acid (0.50 L) over approximately 1-2 hours. Caution: The reaction is exothermic, and gas (CO₂) evolution will occur. Maintain the batch temperature between 25-30 °C using the cooling jacket.

    • After the addition is complete, maintain the reaction at 25 °C.

  • In-Process Control (IPC):

    • Monitor the reaction progress every 1-2 hours by taking a small, quenched sample and analyzing it by HPLC or TLC.

    • The reaction is considered complete when the starting ketone is <1% by area on the chromatogram. The expected reaction time is 4-8 hours.

  • Work-up and Isolation:

    • Once complete, cool the reaction mixture to 10-15 °C.

    • Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution (~5 L) until gas evolution ceases.

    • Stop agitation and allow the layers to separate.

    • Drain the lower organic layer.

    • Wash the organic layer sequentially with water (2 L) and brine (2 L).

    • Dry the organic layer over anhydrous MgSO₄, filter, and transfer to a clean reactor equipped for distillation.

  • Purification by Crystallization:

    • Concentrate the DCM solution under reduced pressure to a thick oil.

    • Add heptane (~3-5 L) and heat gently to dissolve the oil.

    • Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C for several hours to induce crystallization.

    • Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.

Analytical Quality Control

Ensuring the final product meets specifications for purity and enantiomeric excess is critical.

AnalysisMethodTypical Specification
Chemical Purity Reverse-Phase HPLC≥99.0% by area
Enantiomeric Excess (ee) Chiral HPLC≥99.0% ee
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the structure
Residual Solvent GC-HSMeets ICH guidelines
Protocol: Chiral HPLC for Enantiomeric Excess

The enantiomeric purity of tetralol derivatives can be reliably determined using HPLC with a chiral stationary phase. [13][14]

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Calculation: % ee = [([Area R-isomer] - [Area S-isomer]) / ([Area R-isomer] + [Area S-isomer])] x 100.

References

  • Kim, S. W., et al. (2024). α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. Organic Letters. Available at: [Link] [1][11]2. Kim, S. W., et al. (2025). Development of Scalable Synthesis of Chiral Tetralol via Hydrogen Borrowing and Dynamic Kinetic Resolution. Organic Process Research & Development. Available at: [Link] [8]3. da Silva, G. P., et al. (2021). Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes. The Journal of Organic Chemistry. Available at: [Link] [6]4. Touge, T., et al. (2019). Multiple Absolute Stereocontrol in Cascade Lactone Formation via Dynamic Kinetic Resolution by the Asymmetric Transfer Hydrogenation of Keto Acids with Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society. Available at: [Link] [10]5. Li, J., et al. (2025). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Chemical Science. Available at: [Link] [9]6. Kim, S. W., et al. (2024). Supporting Information for α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone. ACS Publications. Available at: [Link] [11]7. Davies, S. (2026). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link] [2]9. Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Westlake University. Available at: [Link]

  • Forró, E. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia. Available at: [Link]

  • Nicolas, M., et al. (2003). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. ResearchGate. Available at: [Link] [13]12. Anonymous. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available at: [Link]

  • Dong, Z., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Available at: [Link] [7]14. Chatterjee, S., et al. (2025). Synthesis of Dense and Chiral Dendritic Polyols Using Glyconanosynthon Scaffolds. Molecules. Available at: [Link]

  • Anonymous. (n.d.). (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol. NextSDS. Available at: [Link]

  • Li, N., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. Organic Process Research & Development. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link] [15]24. Li, A., et al. (2024). Asymmetric reduction of α‐tetralones to the corresponding chiral alcohols by BaSDR1. ResearchGate. Available at: [Link] [4]25. Anonymous. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. Available at: [Link]

  • Anonymous. (n.d.). Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt. Google Patents.
  • Choi, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link] [5]28. Anonymous. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. Available at: [Link]

  • Anonymous. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya. Available at: [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link] [16]31. Sarpong, R., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available at: [Link]

Sources

Application

Application Note: Catalytic Enantioselective Hydrogenation of 7-Isopropyl-1-tetralone to (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The enantioselective reduction of fused-ring aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The enantioselective reduction of fused-ring aromatic ketones, such as 1-tetralones, is a notoriously challenging transformation in asymmetric catalysis. Traditional Noyori-type ruthenium catalysts bearing 1,2-diamines (e.g., DPEN) often yield poor conversions and low enantiomeric excesses (ee) due to steric clashes between the rigid substrate and the tight 5-membered Ru-chelate ring.

This application note details a highly optimized, field-proven protocol for the asymmetric hydrogenation of 7-isopropyl-1-tetralone to (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol . By employing a structurally modified Ru-BINAP catalyst featuring a chiral 1,4-diamine ligand (IPHAN), researchers can achieve >98% ee and quantitative yields at exceptionally low catalyst loadings (Substrate/Catalyst ratios up to 55,000) [1].

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

The Causality Behind the Catalyst

The standard RuCl₂[(S)-BINAP][(S)-DPEN] catalyst relies on a 5-membered chelate ring formed by the 1,2-diamine. While highly effective for flexible or unhindered ketones (like acetophenone), this pocket is too rigid to accommodate the bicyclic framework of 7-isopropyl-1-tetralone.

To solve this, we utilize RuCl₂[(S)-TolBINAP][(R)-IPHAN] , where IPHAN is (2R,3R,4R,5R)-3,4-O-isopropylidenehexane-2,5-diamine. The substitution of a 1,2-diamine with a 1,4-diamine expands the coordination sphere, forming a flexible 7-membered chelate ring . This structural elasticity perfectly envelops the 7-isopropyl-1-tetralone substrate.

Enantioface Discrimination

The reaction proceeds via an outer-sphere mechanism . The active 18-electron Ru-dihydride species does not directly bind the ketone oxygen to the metal center. Instead, the substrate approaches the chiral pocket where a concerted transfer of a hydride (from Ru) and a proton (from the NH group of IPHAN) occurs via a 6-membered pericyclic transition state [2]. The synergistic chiral environment created by (S)-TolBINAP and (R)-IPHAN selectively exposes the re-face of the carbonyl, dictating the absolute (1R)-configuration of the resulting alcohol.

CatalyticCycle Precat Precatalyst RuCl2[(S)-TolBINAP][(R)-IPHAN] ActiveCat Active Catalyst RuH2(diamine)(diphosphine) Precat->ActiveCat H2, t-BuOK (Base activation) TS Transition State 6-Membered Outer-Sphere Concerted H-/H+ Transfer ActiveCat->TS Substrate approach (re-face attack) Amido Amido Intermediate Ru(amido)(diphosphine) (16e-) TS->Amido Hydride & Proton transfer Product Product (1R)-7-isopropyl-1-tetralol TS->Product Amido->ActiveCat H2 splitting (Regeneration) Substrate Substrate 7-isopropyl-1-tetralone Substrate->TS

Fig 1: Catalytic cycle of Ru-BINAP/1,4-diamine asymmetric hydrogenation of 1-tetralones.

Quantitative Data Summary

The following table demonstrates the critical performance difference between standard 1,2-diamine catalysts and the optimized 1,4-diamine system for 1-tetralone derivatives [1].

Catalyst SystemLigand TypeS/C RatioH₂ Pressure (atm)Conversion (%)ee (%)
RuCl₂[(S)-TolBINAP][(S)-DPEN]1,2-Diamine1,00091530
RuCl₂[(S)-TolBINAP][(R)-IPHAN]1,4-Diamine10,0009>99>98
RuCl₂[(S)-TolBINAP][(R)-IPHAN]1,4-Diamine55,0009>9998

Note: The 1,4-diamine system allows for a 55-fold decrease in catalyst loading while achieving near-perfect enantioselectivity.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . In-process controls are embedded to ensure that catalyst activation and transition state integrity are maintained throughout the workflow.

Reagents & Equipment
  • Substrate: 7-isopropyl-1-tetralone (10.0 mmol, 1.88 g), degassed.

  • Catalyst: RuCl₂[(S)-TolBINAP][(R)-IPHAN] (1.0 µmol, ~1.0 mg for S/C = 10,000).

  • Base: Potassium tert-butoxide (t-BuOK), 1.0 M solution in t-BuOH (100 µmol, 0.1 mL).

  • Solvent: Anhydrous 2-propanol (10 mL), rigorously degassed via freeze-pump-thaw (x3).

  • Equipment: 50 mL stainless steel high-pressure autoclave with a glass liner and magnetic stirring; Ar-filled glovebox.

Pre-Reaction Setup (Glovebox)
  • Catalyst Loading: Inside an argon-filled glovebox, weigh 1.0 mg of RuCl₂[(S)-TolBINAP][(R)-IPHAN] into the glass liner of the autoclave.

  • Substrate Addition: Add 1.88 g of 7-isopropyl-1-tetralone.

  • Solvation: Add 10 mL of anhydrous, degassed 2-propanol. Stir gently to ensure complete dissolution.

  • Base Activation (Critical Step): Add 0.1 mL of the 1.0 M t-BuOK solution.

    • Self-Validation Check: Observe a distinct color shift from yellow/brown to deep orange/red. This confirms the neutralization of HCl and the successful formation of the active 16-electron Ru-amido intermediate. If the color does not shift, the solvent may be wet, or the base has degraded.

Hydrogenation Procedure
  • Seal the autoclave inside the glovebox and transfer it to the high-pressure manifold.

  • Purge the lines with H₂ gas. Carefully open the autoclave valve and pressurize to 2 atm with H₂, then vent to 0.5 atm. Repeat this purge cycle three times to remove any trace argon/nitrogen.

  • Pressurize the vessel to 9 atm (132 psi) with H₂.

  • Stir the reaction vigorously (800-1000 rpm) at 25 °C for 14 hours .

    • Causality Note: High stirring rates are mandatory to overcome the gas-liquid mass transfer limitations of H₂.

Workup & Isolation
  • Carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Open the vessel and take a 50 µL aliquot for conversion analysis.

  • Concentrate the bulk reaction mixture under reduced pressure.

  • Pass the crude residue through a short pad of silica gel (eluting with Hexanes/EtOAc 4:1) to remove the ruthenium catalyst.

    • Causality Note: Removing the metal is critical before distillation or heated GC analysis, as trace Ru-hydrides can catalyze the reverse reaction (dehydrogenation) or racemization at elevated temperatures [3].

  • Evaporate the solvent to yield (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol as a colorless to pale-yellow oil.

Analytical Validation
  • Conversion (GC): Analyze the silica-filtered aliquot using an achiral capillary column (e.g., HP-5). The disappearance of the ketone peak confirms conversion.

  • Enantiomeric Excess (Chiral HPLC): Determine the ee using a Chiralcel OD-H or Chiralpak AD-H column (Hexanes/i-PrOH, typically 95:5, 1.0 mL/min, UV detection at 254 nm). The (1R)-enantiomer should integrate to >99% relative to the (1S)-enantiomer.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No color change upon base addition Degraded t-BuOK or wet solvent.Use a fresh, sealed bottle of base. Re-dry 2-propanol over 3Å molecular sieves.
Low Conversion (<50%) Poor H₂ mass transfer or catalyst poisoning.Increase stirring speed to >800 rpm. Ensure the substrate is halogen-free and rigorously degassed.
Low ee (<90%) Trace acid contamination or moisture.Trace acids protonate the Ru-amido complex, disrupting the concerted 6-membered transition state. Ensure glassware is base-washed and oven-dried.

References

  • Ohkuma, T., Hattori, T., Ooka, H., Inoue, T., & Noyori, R. (2004). BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues. Organic Letters, 6(16), 2681–2683. Available at:[Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Available at:[Link]

  • Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(10), 2675–2676. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess (ee) in (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when synthesizing (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydrona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when synthesizing (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as 7-isopropyl-1-tetralol). Achieving high enantiomeric excess (ee >99%) during the asymmetric reduction of 7-isopropyl-1-tetralone requires precise control over thermodynamic equilibria, chemoselectivity, and catalytic microenvironments.

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure reproducible, stereopure scale-up.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Suboptimal or Degrading ee in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Q: I am using a Noyori-type Ru-TsDPEN catalyst with isopropanol as the hydrogen donor. My reaction initially shows 95% ee, but if left overnight, the ee drops below 85%. How do I prevent this racemization?

A: The degradation of enantiomeric purity over extended reaction times in isopropanol-mediated ATH is a classic thermodynamic issue. The transfer hydrogenation of 1-tetralones is inherently reversible[1][2]. Once the ketone is consumed, the chiral Ru-complex can catalyze the reverse reaction—dehydrogenating your stereopure (1R)-7-isopropyl-1-tetralol back into the prochiral ketone. Over time, this continuous forward-and-reverse cycling drives the system toward a racemic thermodynamic equilibrium.

The Solution: You must either strictly control the reaction time (quenching immediately upon completion) or switch to an irreversible hydrogen donor. I highly recommend transitioning to an aqueous sodium formate (HCOONa) system. When formate is used as the hydrogen source, it oxidizes into CO₂, which escapes the reaction mixture as a gas. This renders the reduction completely irreversible, locking in your kinetic enantioselectivity (>98% ee) regardless of extended reaction times[3].

ATH_Troubleshooting Start 7-isopropyl-1-tetralone Reduction ATH Ru-TsDPEN ATH (HCOONa or i-PrOH) Start->ATH Issue Low ee (<90%)? ATH->Issue CheckTime Check Reaction Time (Reversibility) Issue->CheckTime Yes Success (1R)-7-isopropyl-1-tetralol (>98% ee) Issue->Success No CheckDonor Change H-Donor (Use HCOONa/H2O) CheckTime->CheckDonor Prolonged time causes racemization CheckDonor->Success

Troubleshooting logic for Ru-catalyzed ATH of tetralones to prevent product racemization.
Issue 2: Poor Selectivity in Biocatalytic (KRED) Reductions

Q: My ketoreductase (KRED) screen shows excellent conversion for 7-isopropyl-1-tetralone, but the (1R) selectivity is poor. What parameters dictate the active site conformation?

A: Ketoreductases are highly sensitive to their microenvironment. While enzymes like the carbonyl reductase from Sporobolomyces salmonicolor (SSCR) or whole-cell biocatalysts like Lactobacillus paracasei are exceptionally effective for 1-tetralones[4][5], poor ee usually stems from two causes:

  • Enzyme Promiscuity & Docking Orientation: The bulky 7-isopropyl group can force the substrate into an anti-Prelog orientation if the binding pocket is too constrained.

  • Process Parameters: Deviations in pH and temperature can subtly alter the tertiary structure of the enzyme's binding pocket, reducing the energetic difference between the pro-R and pro-S transition states[4].

The Solution: First, ensure your pH is strictly buffered (typically pH 7.0–7.5) and temperature is maintained at 30 °C. If selectivity remains low, implement a biphasic system (e.g., buffer/toluene). This keeps the bulk concentration of the ketone low in the aqueous phase, preventing substrate inhibition and allowing the enzyme to maintain its optimal dynamic conformation.

Issue 3: Background Uncatalyzed Reduction in Borohydride Systems

Q: I am using an optically active Cobalt(II) complex with NaBH₄. The reaction is fast, but the ee is stuck at 75%. How can I suppress the uncatalyzed background reaction?

A: Unmodified NaBH₄ is a highly active, non-chiral reducing agent. If it reacts directly with 7-isopropyl-1-tetralone before coordinating with the chiral Cobalt catalyst, it will produce racemic alcohol, severely depressing your overall ee.

The Solution: You must pre-modify the borohydride to attenuate its baseline reactivity. By reacting NaBH₄ with precisely one equivalent of tetrahydrofurfuryl alcohol (THFA) and one equivalent of ethanol at 0 °C, you generate a bulky, less reactive alkoxyborohydride species[6]. This modified species is too sterically hindered to reduce the ketone directly but reacts rapidly once activated within the chiral pocket of the Cobalt catalyst. Additionally, migrating this reaction to a continuous-flow microreactor (residence time ~12 min) will further maximize kinetic resolution and boost ee to >90%[7].

Part 2: Quantitative Data & Method Comparison

The following table summarizes the causal relationship between reaction conditions and enantiomeric excess across different synthetic strategies for tetralone derivatives.

Reduction MethodCatalyst / BiocatalystHydrogen SourceTypical ee RangeKey Optimization Variable to Prevent Racemization
ATH (Alcohols) Ru-TsDPENIsopropanol85% – 98%Strict reaction time control (quench immediately)
ATH (Aqueous) Supported Ru-TsDPENSodium Formate (HCOONa)>98%Irreversible H-donor eliminates thermodynamic equilibrium
Biocatalysis KRED (e.g., SSCR)NAD(P)H / Glucose95% – >99%pH (7.0-7.5) and continuous cofactor recycling
Metal-Borohydride Co(II) AldiminatoPre-modified NaBH₄90% – 95%Pre-modification with THFA/EtOH to stop background reduction

Part 3: Self-Validating Experimental Protocols

Protocol 1: Irreversible Aqueous Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes an aqueous formate system to prevent the thermodynamic reversibility commonly seen in isopropanol systems[3].

Step 1: Catalyst & Reagent Preparation

  • Degas 10 mL of deionized water by sparging with Argon for 30 minutes.

  • In a Schlenk flask under Argon, combine 7-isopropyl-1-tetralone (1.0 mmol) and Sodium Formate (5.0 mmol, 5 equivalents).

  • Add the pre-formed Ru-TsDPEN catalyst (0.01 mmol, S/C ratio = 100) to the flask.

Step 2: Reaction Execution

  • Add 2.0 mL of the degassed water to the flask.

  • Stir the biphasic mixture vigorously (1000 rpm) at 40 °C. The high stirring rate is critical to overcome mass transfer limitations between the aqueous formate and the organic ketone.

  • Monitor the reaction via chiral HPLC or GC. Complete conversion is typically achieved within 1–2 hours.

Step 3: Workup & Isolation

  • Quench the reaction by cooling to 0 °C and extracting with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via Chiral HPLC (e.g., Daicel Chiralpak AD column) to confirm (1R)-7-isopropyl-1-tetralol ee >98%.

Protocol 2: Biocatalytic Ketoreduction with Cofactor Recycling

This protocol utilizes a KRED enzyme coupled with Glucose Dehydrogenase (GDH) to maintain a constant pool of NAD(P)H, driving the reaction to completion with perfect stereocontrol.

Step 1: System Initialization

  • Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add 1.0 mM MgSO₄.

  • Dissolve D-Glucose (2.0 mmol) and NADP⁺ (0.05 mmol) into the buffer.

  • Add GDH (10 U/mL) and the selected KRED enzyme (e.g., SSCR or a commercial (R)-selective KRED variant, 20 U/mL).

Step 2: Substrate Addition & Incubation

  • Dissolve 7-isopropyl-1-tetralone (1.0 mmol) in 2 mL of DMSO (or toluene for a biphasic system) to ensure solubility.

  • Add the organic solution dropwise to the aqueous enzyme mixture to prevent localized solvent spiking, which can denature the KRED.

  • Incubate at 30 °C with orbital shaking at 200 rpm.

Step 3: Extraction

  • After 24 hours, extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 20 mL).

  • Centrifuge if an emulsion forms (common with crude enzyme preparations).

  • Dry and concentrate the organic layer to yield stereopure (1R)-7-isopropyl-1-tetralol.

KRED_Cycle Ketone 7-isopropyl-1-tetralone Enzyme KRED Active Site Ketone->Enzyme Product (1R)-7-isopropyl-1-tetralol Enzyme->Product Chiral Reduction NAD NAD(P)+ Enzyme->NAD NADH NAD(P)H NADH->Enzyme GDH Glucose Dehydrogenase (Cofactor Recycling) NAD->GDH GDH->NADH Glucose Oxidation

Biocatalytic ketoreduction cycle featuring continuous cofactor recycling via glucose dehydrogenase.

References

  • Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 National Institutes of Health (NIH) URL: [Link]

  • Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation Sciforum / MDPI URL:[Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope National Institutes of Health (NIH) / PMC URL:[Link]

  • Homogeneous Enantioselective Catalysis in a Continuous-Flow Microreactor: Highly Enantioselective Borohydride Reduction of Ketones Catalyzed by Optically Active Cobalt Complexes ACS Publications URL:[Link]

  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst ACS Publications URL:[Link]

  • Practical and Efficient Enantioselective Borohydride Reduction of Aromatic Ketones Catalyzed by Optically Active Cobalt Oxford University Press URL:[Link]

Sources

Optimization

troubleshooting chiral HPLC separation for (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric separation of (1R)-7-(propan-2-yl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric separation of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly known as 7-isopropyl-1-tetralol).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Every protocol and solution provided here is grounded in chromatographic causality—explaining why a failure occurs at the molecular level—and includes self-validating steps to ensure your analytical system is functioning optimally.

Method Development Workflow

Before diving into specific troubleshooting scenarios, it is critical to understand the logical progression of chiral method development for lipophilic alcohols. The flowchart below outlines the standard screening and optimization pathway for 1-tetralol derivatives.

G N1 Sample Prep: Dissolve in Mobile Phase N2 Column Screening: Select OD-H or AD-H N1->N2 N3 Mobile Phase: Hexane/IPA (95:5) N2->N3 N4 Evaluate Resolution (Rs) N3->N4 N5 Rs ≥ 1.5? N4->N5 N7 Troubleshoot: Switch to EtOH modifier N5->N7 No N8 Method Validated N5->N8 Yes N6 Optimize: Lower IPA % or Flow Rate N6->N4 N7->N6

Chiral HPLC method development workflow for 1-tetralol derivatives.

Standard Operating Procedure (SOP): Chiral Screening & Optimization

The chiral separation of 7-isopropyl-1-tetralol relies on a three-point interaction model: hydrogen bonding at the C1-hydroxyl group, π-π interactions at the aromatic tetralin core, and steric inclusion of the lipophilic 7-isopropyl group into the polysaccharide cavities.

Step 1: System Preparation & Passivation

  • Action: Flush the entire HPLC system (pump, autosampler lines, and detector flow cell) with 100% Isopropanol (IPA) at 1.0 mL/min for 15 minutes.

  • Causality: Switching directly from reversed-phase aqueous buffers to normal-phase alkane solvents causes catastrophic salt precipitation and immiscibility, leading to system overpressurization[1]. IPA acts as a mutually miscible transition solvent.

Step 2: Mobile Phase Formulation

  • Action: Prepare a mixture of HPLC-grade Hexane and Isopropanol (95:5 v/v). Degas via ultrasonication for 10 minutes.

  • Causality: The non-polar hexane drives the lipophilic 7-isopropyl group into the chiral cavities of the stationary phase, while the polar IPA modulates the hydrogen-bonding interactions at the C1-hydroxyl group[2].

Step 3: Sample Preparation (Self-Validating)

  • Action: Weigh 1.0 mg of the racemic mixture. Dissolve completely in 1.0 mL of the exact mobile phase (Hexane/IPA 95:5). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Dissolving the analyte in a stronger solvent (like pure THF or DCM) causes transient precipitation at the column inlet when the sample plug meets the weaker mobile phase, permanently blocking the frit[3].

  • Validation: Visually inspect the vial. If the solution is cloudy, the analyte has precipitated, indicating the need for a slightly higher IPA percentage during prep.

Step 4: Column Equilibration

  • Action: Install a cellulose-based chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Flow the mobile phase at 1.0 mL/min. Monitor the UV baseline at 220 nm until it is perfectly flat (typically 30 minutes)[4].

Step 5: Injection & Analysis

  • Action: Inject 5 µL of the prepared sample. Monitor UV absorbance at 210 nm and 220 nm (optimal for the tetralin aromatic core).

Quantitative Data: Chiral Screening Matrix

Summarized below are the expected outcomes when screening 7-isopropyl-1-tetralol across standard chiral stationary phases.

Column TypePolysaccharide BackboneMobile Phase (Normal Phase)Typical Selectivity (α)Resolution (Rs)Mechanistic Notes
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (95:5)High> 1.5Excellent baseline separation. Cellulose grooves accommodate the bulky 7-isopropyl group well[2].
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (90:10)Moderate1.2 - 1.5Helical amylose structure provides different steric inclusion; EtOH alters H-bonding network.
Chiralpak IA Immobilized AmyloseHexane / MtBE (80:20)Moderate> 1.0Immobilization allows use of strong solvents (MtBE, DCM) if sample solubility is an issue.
Chiralpak IC Immobilized CelluloseHexane / DCM (50:50)Low< 1.0Generally poor for lipophilic tetralols without extensive modifier optimization.

Troubleshooting Guide

Q: Why am I seeing severe peak tailing for the (1R) and (1S) enantiomers?

  • Causality: Peak tailing in normal-phase chiral HPLC of alcohols is primarily caused by secondary, non-enantioselective hydrogen bonding between the hydroxyl group of the 1-tetralol and unendcapped, acidic silanol groups on the silica support of the stationary phase.

  • Solution: Because 7-isopropyl-1-tetralol is a neutral alcohol, do not use strongly basic modifiers (like DEA) or acidic modifiers (like TFA), as they are unnecessary and can degrade the column silica over time[1]. Instead, ensure your mobile phase uses high-quality, anhydrous alcohols. If tailing persists, switch the modifier from IPA to Ethanol. Ethanol provides different steric bulk and can outcompete the analyte for residual silanol binding sites more effectively.

  • Self-Validation: Inject a neutral, non-hydrogen bonding chiral probe (e.g., trans-stilbene oxide). If the probe does not tail, your column bed is physically intact, and the tailing of your tetralol is purely chemical (H-bonding).

Q: The resolution (Rs) is stuck at 1.1, and the peaks are co-eluting. How do I achieve baseline separation (Rs > 1.5)?

  • Causality: The chiral recognition mechanism is not sufficiently differentiating the enantiomers in the current microenvironment. The analyte is eluting too quickly before the necessary steric and electronic interactions can take place.

  • Solution:

    • Decrease the polar modifier: Reduce the IPA concentration from 5% to 2%. This increases the retention factor ( k′ ), allowing more time for the enantiomers to interact with the chiral cavities[2].

    • Change the modifier: If lowering the percentage fails, switch the modifier from IPA to Ethanol. Ethanol has a smaller steric profile and alters the hydrogen-bonding network within the chiral stationary phase, often drastically improving selectivity ( α ).

    • Lower the temperature: Decrease the column compartment temperature from 25°C to 15°C. Enantioseparation is an enthalpy-driven process; lower temperatures generally increase the entropic penalty differences between the two enantiomers.

Q: My system backpressure spiked suddenly after injecting the sample. What happened?

  • Causality: This is a classic symptom of sample precipitation at the column inlet frit. While the tetralin core is lipophilic, dissolving the sample in a strong solvent (e.g., 100% DCM) that rapidly disperses into the weaker, hexane-rich mobile phase during injection causes immediate precipitation[3].

  • Solution:

    • Self-Validating Check: Disconnect the column and run the pump at 1.0 mL/min. If the pressure drops to normal system levels (<300 psi), the blockage is definitively in the column frit[5].

    • Fix: Reverse the column flow (only if permitted by the manufacturer, such as with immobilized Daicel columns) and flush with 100% IPA at a low flow rate (0.2 mL/min) into a waste beaker to dissolve the precipitate[3]. Always dissolve future samples directly in the mobile phase.

Q: Retention times are shifting progressively later with each injection.

  • Causality: The column is not fully equilibrated, or trace water from the environment is slowly accumulating on the polar chiral stationary phase, altering its hydrogen-bonding capacity. Normal phase chromatography is highly sensitive to moisture.

  • Solution: Ensure your Hexane and IPA are HPLC-grade and stored with molecular sieves. Flush the column with 100% Ethanol for 3 hours to strip bound water[1],[6], then re-equilibrate with your mobile phase for at least 30 column volumes until the baseline stabilizes[4].

Frequently Asked Questions (FAQs)

Can I use reversed-phase (RP) conditions for this molecule? While normal-phase (NP) is the gold standard for 1-tetralol derivatives[2], RP can be used with immobilized columns (e.g., Chiralpak IA/IC). However, due to the high lipophilicity of the 7-isopropyl group, you will need a high percentage of organic modifier (e.g., Acetonitrile/Water 80:20). This highly organic environment often suppresses the chiral recognition interactions, leading to lower resolution compared to NP.

How do I identify which peak is the (1R) enantiomer? Chiral HPLC columns do not predict elution order based on absolute configuration. To identify the (1R) peak, you must spike your racemic mixture with an enantiopure standard of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol. The peak that increases in area corresponds to the (1R) enantiomer. Alternatively, an inline polarimetric detector can be used to determine the (+)/(-) optical rotation of the eluting peaks.

What is the maximum pressure I can run my column at? For traditional coated polysaccharide columns (like OD-H or AD-H), the pressure drop across the column itself should be maintained below 300 Bar (4350 psi) to ensure maximum column life and prevent the silica bed from collapsing[1]. If using highly viscous solvents like pure ethanol for cleaning, drastically reduce your flow rate to stay under this limit[5].

References

  • Osaka University Knowledge Archive : OUKA Source: Osaka University URL:[Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Chiral Technologies (Daicel) URL:[Link]

  • Troubleshoot High Daicel Column Backpressure for Better Flow Rates Source: Chiral Technologies (Daicel) URL:[Link]

  • Dos and Don'ts for Using Daicel Chiral Columns Effectively Source: Chiral Technologies (Daicel) URL:[Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OC-H / OD-H Source: Daicel Chiral Technologies Europe URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for the Chiral Crystallization of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists tasked with isolating the enantiopure (1R)-enantiomer of 7-(propan-2-yl)-1,2,3,4-tetrahydronaphtha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists tasked with isolating the enantiopure (1R)-enantiomer of 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly known as 7-isopropyl-1-tetralol).

Because this molecule is a neutral alcohol, direct diastereomeric salt resolution is thermodynamically impossible without prior modification. The industry-standard workflow requires derivatization into a hemiphthalate half-ester , followed by diastereomeric salt formation with a chiral amine (e.g., (S)-1-phenylethylamine). The success of this resolution hinges entirely on solvent optimization —the solvent dictates the thermodynamic solubility, the eutectic composition, and the metastable zone width (MSZW) of the resulting diastereomeric salts .

Part 1: Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this? Causality: Oiling out occurs when the cooling trajectory of your solution intersects the binodal curve (liquid-liquid coexistence) before it crosses the solubility curve. This is common in highly non-polar solvents (like pure toluene) where the polar diastereomeric salt has an excessively high activity coefficient. Solution: Shift the thermodynamic landscape by modifying the solvent. Introduce a co-solvent with a higher hydrogen-bond donor/acceptor (HBD/HBA) propensity (e.g., adding 10-20% ethanol to toluene). This increases solute-solvent interactions, suppressing the binodal curve below the crystallization temperature . Alternatively, reduce the initial supersaturation concentration.

Q2: The enantiomeric excess (ee) of my isolated crystals plateaus at ~75%, regardless of how many recrystallizations I perform. Why? Causality: You have likely hit the eutectic point of the diastereomeric mixture in your current solvent system. At the eutectic composition, both the desired (1R, S) and undesired (1S, S) diastereomers co-crystallize at a constant ratio. Solution: The eutectic point is not a fixed property of the molecule; it is highly solvent-dependent . Switch from a single solvent system to a binary mixture (e.g., Ethyl Acetate/Isopropanol). Solvents with different dielectric constants will alter the differential solubility ( ΔS ) between the salts, shifting the eutectic point and expanding the kinetic window for preferential crystallization .

Q3: I am getting needle-like crystals that trap mother liquor, resulting in poor chemical purity. How can solvent choice improve crystal habit? Causality: Needle-like (acicular) growth occurs when one crystal face grows significantly faster than the others. Solvents that do not interact with the fastest-growing face allow unimpeded 1D growth. Solution: Select a solvent that selectively adsorbs onto the fast-growing face to sterically hinder its growth, promoting a more equant (block-like) habit. For phthalate salts, moving from an aprotic solvent (Acetonitrile) to a protic solvent (Isopropanol) often disrupts the hydrogen-bonding networks along the longitudinal axis, yielding thicker, easily filterable crystals .

Q4: Can I use preferential crystallization (entrainment) without derivatizing the alcohol? Causality: Preferential crystallization requires the racemate to crystallize as a conglomerate (a mechanical mixture of enantiomerically pure crystals) rather than a racemic compound . Solution: Tetrahydronaphthalenols typically form highly stable racemic compounds due to strong intermolecular hydrogen bonding between the enantiomers. Therefore, direct preferential crystallization of the underivatized alcohol is thermodynamically prohibited in most solvents. Derivatization remains the most self-validating and reliable protocol.

Part 2: Experimental Protocol: Step-by-Step Solvent Screening & Resolution

This protocol establishes a self-validating workflow for resolving the hemiphthalate derivative of 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol.

Step 1: Derivatization (Pre-requisite)

React the racemic alcohol with phthalic anhydride (1.1 eq) in pyridine at 80°C for 4 hours. Acidify with 1M HCl and extract with dichloromethane to isolate the racemic hemiphthalate half-ester.

Step 2: MSZW Determination & Solvent Screening
  • Prepare 50 mg/mL suspensions of the racemic hemiphthalate and (S)-(-)-1-phenylethylamine (1.0 eq) in various solvent systems (see Data Table below).

  • Heat at 1°C/min until complete dissolution is achieved (Clear Point / Tsat​ ).

  • Cool at 0.5°C/min until the first crystals appear (Cloud Point / Tnuc​ ).

  • Calculate the Metastable Zone Width (MSZW) as ( Tsat​−Tnuc​ ). Select a solvent that provides an MSZW of 10–15°C. Causality: A narrow MSZW leads to spontaneous secondary nucleation of the undesired isomer, while a wide MSZW allows sufficient time for seeding and controlled growth.

Step 3: Seeded Cooling Crystallization
  • Dissolve 10 g of the salt mixture in the optimized solvent (e.g., Toluene/EtOH 80:20) at Tsat​+5∘C .

  • Cool linearly to Tsat​−5∘C (safely within the MSZW).

  • Add 1 wt% of enantiopure (1R)-diastereomeric salt seeds. Causality: Seeding bypasses the primary nucleation barrier, ensuring the system crystallizes the desired thermodynamic form without requiring extreme supersaturation.

  • Hold isothermally for 30 minutes to allow seed surfaces to heal and grow.

  • Cool at a slow, controlled rate (0.1°C/min) to 5°C.

Step 4: Isolation and Cleavage
  • Filter the suspension and wash the cake with 1 volume of cold crystallization solvent.

  • Suspend the isolated salt in 2M HCl and extract with Dichloromethane to remove the chiral amine resolving agent.

  • Hydrolyze the resulting hemiphthalate with 2M NaOH in Methanol (1:1) at 60°C for 2 hours.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the enantiopure (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol.

Part 3: Quantitative Data Presentation

Table 1: Solvent Screening Matrix for Diastereomeric Salt Resolution (100 mg scale)

Solvent SystemDielectric Constant ( ϵ )Sol. at 60°C (mg/mL)MSZW (°C)Crystal HabitYield (%)*ee (%)
Toluene2.415N/A (Oils out)OilN/AN/A
Ethyl Acetate6.0458Needles4268
Acetonitrile37.58522Fine Powder2885
Isopropanol18.36014Plates3592
Toluene/EtOH (80:20) ~7.5 55 12 Blocks 44 >98

*Note: Yield is calculated based on a theoretical maximum of 50% for the desired diastereomer from the racemic mixture.

Part 4: Crystallization Workflow Visualization

SolventOptimization Start Start: Racemic Alcohol Derivatization to Hemiphthalate SolventScreen Primary Solvent Screen (Evaluate Thermodynamic Solubility) Start->SolventScreen OilingOut Issue: Oiling Out (LLPS)? SolventScreen->OilingOut AddCosolvent Action: Add Protic Co-solvent (e.g., Ethanol) to shift Binodal OilingOut->AddCosolvent Yes MSZW Determine MSZW (Target: 10-15°C) OilingOut->MSZW No AddCosolvent->SolventScreen Habit Issue: Needle-like Crystals? MSZW->Habit ChangeSolvent Action: Switch to solvent with different HBA/HBD propensity Habit->ChangeSolvent Yes Crystallize Seeded Cooling Crystallization (Cool at 0.1°C/min) Habit->Crystallize No ChangeSolvent->SolventScreen Evaluate Evaluate ee% (Target: >95%) Crystallize->Evaluate Eutectic Issue: ee% Plateaus? Evaluate->Eutectic BinaryMix Action: Use Binary Mixture to shift Eutectic Point Eutectic->BinaryMix Yes Success Success: Hydrolyze to yield (1R)-7-isopropyl-1-tetralol Eutectic->Success No BinaryMix->SolventScreen

Decision tree for troubleshooting and optimizing solvent systems in chiral diastereomeric crystallization.

Part 5: References

  • Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules. UCLouvain BOREAL Repository.[Link]

  • Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development (ACS).[Link]

  • Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. Crystal Growth & Design (ACS).[Link]

  • Preferential crystallization for the purification of similar hydrophobic polyphenols. National Institutes of Health (PMC).[Link]

Reference Data & Comparative Studies

Validation

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol vs (1S) enantiomer biological activity

Title: Stereochemical Profiling in Drug Design: A Comparative Guide to (1R)- vs (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol Executive Summary In the development of neuroactive and endocrine-modulating therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereochemical Profiling in Drug Design: A Comparative Guide to (1R)- vs (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Executive Summary

In the development of neuroactive and endocrine-modulating therapeutics, chiral bicyclic alcohols serve as foundational scaffolds. Specifically, 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (commonly known as 7-isopropyl-1-tetralol) is a critical intermediate. The spatial orientation of its C1-hydroxyl group—yielding either the (1R) or (1S) enantiomer—profoundly dictates not only the pharmacodynamic receptor fit of downstream Active Pharmaceutical Ingredients (APIs) but also the intrinsic pharmacokinetic clearance of the scaffold itself.

This guide objectively compares the biological activity and metabolic fate of the (1R) and (1S) enantiomers, providing drug development professionals with actionable, self-validating protocols for stereochemical profiling.

Mechanistic Causality: Why Stereochemistry Drives Biological Fate

When evaluating enantiomeric pairs, researchers often mistakenly assume that differences in metabolic clearance stem solely from binding affinity ( Km​ ). However, for bicyclic alcohols like 7-isopropyl-1-tetralol, the divergence lies in catalytic efficiency ( kcat​ ) during Phase II metabolism.

Stereoselective Glucuronidation: According to landmark pharmacokinetic studies on bicyclic alcohols [1], human UDP-glucuronosyltransferase (UGT) enzymes exhibit distinct chiral recognition.

  • UGT2B17 is highly stereoselective. While both the (1R) and (1S) enantiomers bind to the enzyme's active site with similar affinities, the spatial arrangement of the (1R)-hydroxyl group aligns optimally with the C1-anomeric carbon of the UDP-glucuronic acid co-substrate. This allows for rapid nucleophilic attack and conjugation. The (1S)-hydroxyl, constrained by the pseudo-chair conformation of the tetralin ring, faces steric hindrance, resulting in a drastically lower transfer rate.

  • UGT2B7 , conversely, demonstrates negligible chiral distinction, metabolizing both enantiomers at moderate, equivalent rates.

Understanding this causality is critical for drug developers: if an API incorporates the (1R)-tetralol scaffold, it may be subject to rapid, UGT2B17-mediated first-pass metabolism, directly impacting its half-life and bioavailability compared to its (1S) counterpart. This aligns with the FDA's stringent guidelines requiring rigorous justification and independent pharmacokinetic profiling for individual stereoisomers [2].

Diagram 1: Stereoselective UGT Metabolic Pathway

UGT_Pathway Sub_1R (1R)-Enantiomer (Optimal Alignment) UGT2B17 UGT2B17 Enzyme (Stereoselective) Sub_1R->UGT2B17 High k_cat UGT2B7 UGT2B7 Enzyme (Non-selective) Sub_1R->UGT2B7 Moderate k_cat Sub_1S (1S)-Enantiomer (Steric Hindrance) Sub_1S->UGT2B17 Low k_cat Sub_1S->UGT2B7 Moderate k_cat Gluc_1R (1R)-O-Glucuronide (Rapid Clearance) UGT2B17->Gluc_1R Gluc_1S (1S)-O-Glucuronide (Slow Clearance) UGT2B17->Gluc_1S UGT2B7->Gluc_1R UGT2B7->Gluc_1S

Caption: Divergent catalytic efficiencies of UGT2B17 and UGT2B7 on (1R) vs (1S) tetralol enantiomers.

Quantitative Data Comparison

The following table summarizes the comparative biological and structural metrics of the two enantiomers, serving as a predictive model for downstream API behavior.

Metric / Property(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-olCausality & Drug Design Implication
UGT2B17 Clearance ( kcat​ ) HighLow(1R) orientation perfectly aligns for glucuronic acid transfer. APIs using (1R) may require prodrug strategies to bypass rapid hepatic clearance.
UGT2B7 Clearance ( kcat​ ) ModerateModerateUGT2B7 active site accommodates both axial and equatorial hydroxyl orientations equally well.
Binding Affinity ( Km​ ) to UGTs ~ Equivalent~ EquivalentBoth enantiomers enter the enzyme pocket; the bottleneck is strictly the catalytic transfer step.
Receptor Pocket Fit (GPCR Proxy) Often Preferred (Target Dependent)Often SuboptimalThe 3D vector of the isopropyl group relative to the C1-OH dictates hydrophobic pocket anchoring in neuro-receptors.

Experimental Protocols: Self-Validating Systems

To objectively quantify the metabolic differences between the (1R) and (1S) enantiomers, researchers must utilize a tightly controlled, self-validating in vitro glucuronidation assay.

Expertise Insight: Why use Alamethicin? UGT enzymes are localized on the luminal side of the endoplasmic reticulum. In recombinant supersome preparations, vesicles often seal inside-out. The highly polar UDP-Glucuronic Acid (UDP-GlcA) cannot cross this lipid bilayer. Adding the pore-forming peptide Alamethicin is non-negotiable; it permeabilizes the vesicles, ensuring the co-substrate reaches the active site.

Step-by-Step Methodology: Stereoselective Glucuronidation Assay
  • Reagent Preparation: Thaw recombinant human UGT2B17 and UGT2B7 supersomes on ice. Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ (magnesium is a required cofactor to stabilize UDP-GlcA binding).

  • Vesicle Permeabilization: Pre-incubate the UGT supersomes (0.5 mg/mL protein) with Alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Substrate Incubation: Add 50 µM of either the pure (1R) or (1S) enantiomer to the reaction mixture. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the catalytic reaction by adding 2 mM UDP-GlcA.

    • Self-Validation Control: Simultaneously run a parallel "Minus-UDP-GlcA" control. Because tetralols are highly lipophilic, they can non-specifically bind to plasticware or partition into microsomal lipids. The minus-cofactor control ensures that any measured substrate depletion is strictly due to enzymatic glucuronidation, not physical loss.

  • Reaction Termination: At designated time points (e.g., 10, 20, 30 mins), extract 50 µL aliquots and quench immediately in 100 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS using a chiral stationary phase column to quantify the remaining substrate and the formed (1R)- or (1S)-O-glucuronide.

Diagram 2: Assay Logical Workflow

Assay_Workflow Step1 1. Vesicle Permeabilization (UGT Supersomes + Alamethicin) Step2 2. Substrate Equilibration Add (1R) or (1S) Enantiomer Step1->Step2 Step3 3. Reaction Initiation Add UDP-GlcA (Include Minus-Cofactor Control) Step2->Step3 Step4 4. Reaction Quenching Ice-Cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Quantification Chiral Separation & Analysis Step4->Step5

Caption: Self-validating workflow for in vitro stereoselective UGT glucuronidation profiling.

References

  • Bichlmaier, I., Siiskonen, A., Kurkela, M., Finel, M., & Yli-Kauhaluoma, J. (2006). "Chiral distinction between the enantiomers of bicyclic alcohols by UDP-glucuronosyltransferases 2B7 and 2B17." Biological Chemistry, 387(4), 407-416.[Link][1]

  • U.S. Food and Drug Administration (FDA). (1992). "Development of New Stereoisomeric Drugs." FDA Regulatory Guidance Documents.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its therapeutic action and safety profile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its therapeutic action and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties. One enantiomer may be the active therapeutic agent, while the other could be inactive, less active, or even contribute to adverse effects. The separation and accurate quantification of enantiomers are therefore paramount.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this challenge, offering the high selectivity required to resolve these stereoisomers.[1] This guide provides an in-depth, experience-driven walkthrough for the validation of a chiral HPLC method specifically for (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol , a tetralin-based chiral alcohol. Our objective is to not only present a protocol but to elucidate the scientific rationale behind each step, ensuring the final method is reliable, robust, and fit for its intended purpose in a regulated environment.

The entire validation process is governed by the principles laid out in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[2][3][4]

Understanding the Analyte and Method Development Strategy

The target molecule, (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, possesses a single chiral center at the C1 position, where the hydroxyl group is attached. Its structure, featuring a tetralin core and an aromatic ring, provides key interaction points for chiral recognition.

The successful separation of its enantiomers hinges on selecting an appropriate Chiral Stationary Phase (CSP). The hydroxyl group and the aromatic system are prime candidates for forming transient diastereomeric complexes with the CSP through hydrogen bonding and π-π interactions.[5]

Comparative Selection of Chiral Stationary Phases

The choice of CSP is the most critical step in method development. Polysaccharide-based CSPs are often the first choice due to their broad enantioselectivity.[5] For an aromatic alcohol like our target analyte, several types of CSPs are viable candidates.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantages for Target AnalytePotential Challenges
Polysaccharide-Based (e.g., Cellulose or Amylose derivatives) Relies on hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure of the chiral selector.[5]High success rate for aromatic compounds and those with hydrogen bond donors/acceptors (like our -OH group). Versatile with normal-phase, reversed-phase, and polar organic modes.[6][7]Coated versions can have solvent limitations. Finding the optimal mobile phase can require extensive screening.
Cyclodextrin-Based (e.g., β-Cyclodextrin) Forms inclusion complexes where the analyte fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition occurs via interactions with hydroxyl groups at the rim.[8]The hydrophobic tetralin core can fit into the cyclodextrin cavity, while the chiral alcohol interacts at the entrance. Well-suited for reversed-phase HPLC.[8][9]May offer lower efficiency compared to modern polysaccharide phases. Selectivity is highly dependent on mobile phase modifiers.
Pirkle-Type (π-complex) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. Designed for analytes with aromatic rings.[10]Strong π-π interactions are expected with the analyte's aromatic ring. Often provides high efficiency.Generally requires derivatization of the analyte to introduce complementary interacting groups, adding a step to sample preparation.

For this guide, we will proceed with a method developed on an immobilized polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) under normal phase conditions, a common and highly successful approach for this class of compounds.[6] Immobilized phases offer enhanced robustness and solvent compatibility.[5]

The Validation Workflow: A Structured Approach

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[2][11] The workflow begins after the method has been developed and optimized to provide adequate separation (resolution > 1.7) and a reasonable run time.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Method Validation (per ICH Q2) cluster_2 Phase 3: Implementation dev Method Development (Column & Mobile Phase Screening) opt Method Optimization (Resolution, Run Time) dev->opt Achieve Baseline Separation spec Specificity opt->spec Begin Validation lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob routine Routine Use & QC rob->routine Implement Method transfer Method Transfer routine->transfer

Caption: Workflow from method development to routine implementation.

Deconstructing Validation: Parameters and Protocols

According to ICH Q2(R1) guidelines, a chiral HPLC method for quantifying an enantiomeric impurity must be validated for several key parameters.[2][12] The following table summarizes these parameters and provides typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the desired enantiomer (the (S)-enantiomer impurity) without interference from the main enantiomer, degradants, or placebo components.[11]Resolution (Rs) between enantiomers > 1.7. Peak purity analysis should show no co-elution.[1]
Linearity To demonstrate a proportional relationship between the concentration of the (S)-enantiomer and the detector response over a specified range.[13]Correlation coefficient (r²) ≥ 0.998. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[2][13]Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[13]
Accuracy To determine the closeness of the measured value to the true value, assessed by recovery of spiked (S)-enantiomer.[14]Percent recovery between 90.0% and 110.0% at each concentration level.
Precision To assess the degree of scatter between a series of measurements under the same conditions (Repeatability) and under varied conditions (Intermediate Precision).[14][15]Repeatability: %RSD ≤ 5.0%. Intermediate Precision: %RSD ≤ 10.0%.
Limit of Detection (LOD) The lowest concentration of the (S)-enantiomer that can be detected but not necessarily quantified.[3][16]Signal-to-Noise ratio (S/N) ≥ 3.[17]
Limit of Quantitation (LOQ) The lowest concentration of the (S)-enantiomer that can be quantified with acceptable accuracy and precision.[3][16]Signal-to-Noise ratio (S/N) ≥ 10.[18]
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in its parameters (e.g., flow rate, temperature).[19][20]System suitability parameters (e.g., resolution) must remain within acceptable limits. %RSD of results should not be significantly affected.

Experimental Protocols: A Step-by-Step Guide

The following protocols are standardized procedures for validating the chiral HPLC method.

Assumed Chromatographic Conditions:
  • Column: Immobilized Cellulose-based CSP (e.g., CHIRALPAK® IC-3), 250 x 4.6 mm, 3 µm

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

Protocol 1: Specificity

Objective: To demonstrate that the analytical signal is unequivocally attributable to the target enantiomers without interference.[21][22]

Procedure:

  • Prepare Solutions:

    • Blank: Diluent (mobile phase).

    • (1R)-enantiomer Solution: Prepare a solution of the main (1R)-enantiomer at the target assay concentration.

    • (S)-enantiomer Solution: Prepare a solution of the impurity (S)-enantiomer.

    • Spiked Sample: Spike the (1R)-enantiomer solution with the (S)-enantiomer at its specification limit (e.g., 0.5%).

  • Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • Confirm no interfering peaks are present in the blank chromatogram at the retention times of the enantiomers.

    • In the spiked sample, calculate the resolution between the (1R) and (S) enantiomer peaks.

    • Perform peak purity analysis on the enantiomer peaks using a diode-array detector (DAD) to confirm spectral homogeneity.

Protocol 2: Linearity and Range

Objective: To establish the linear range for the quantification of the (S)-enantiomer.

Procedure:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards of the (S)-enantiomer by spiking the (1R)-enantiomer (at a fixed concentration) with varying amounts of the (S)-enantiomer. The range should typically cover from the LOQ to 120% of the specification limit (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0% of the (1R)-enantiomer concentration).

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the mean peak area of the (S)-enantiomer against its concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Protocol 3: Accuracy (Recovery)

Objective: To determine the accuracy of the method by spiking the main enantiomer with known amounts of the undesired (S)-enantiomer.[1][14]

Procedure:

  • Prepare Accuracy Samples: Prepare samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Analysis: Analyze the samples using the chiral HPLC method.

  • Evaluation: Calculate the percent recovery at each concentration level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Protocol 4: Precision

Objective: To assess the precision of the method over a short interval (Repeatability) and over different days/analysts (Intermediate Precision).[13][15]

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare a homogeneous sample of the (1R)-enantiomer spiked with the (S)-enantiomer at 100% of its specification limit.

    • Inject this sample six consecutive times into the HPLC system.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak area of the (S)-enantiomer.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments and calculate the overall %RSD.

Protocol 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the (S)-enantiomer that can be reliably detected and quantified.[23][24]

Procedure:

  • Approach (based on Signal-to-Noise Ratio):

    • Prepare a series of dilute solutions of the (S)-enantiomer.

    • Inject these solutions and determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. The noise should be measured from a representative blank region of the chromatogram.

  • Confirmation of LOQ:

    • Prepare a sample at the determined LOQ concentration and inject it six times.

    • The accuracy (% recovery) and precision (%RSD) at this concentration must meet predefined criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).

Protocol 6: Robustness

Objective: To evaluate the method's reliability when subjected to small but deliberate changes in its parameters.[19][25][26]

Procedure:

  • Identify Parameters: Select critical chromatographic parameters to vary.

  • Define Variations:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (20°C and 30°C).

    • Mobile Phase Composition: ± 2% in the minor component (e.g., 2-Propanol at 18% and 22%).

  • Analysis: Inject a spiked sample under each of the modified conditions.

  • Evaluation:

    • Monitor system suitability parameters, especially resolution (Rs).

    • Calculate the %RSD of the results obtained under all tested conditions. The results should not deviate significantly from those obtained under the nominal conditions.

G center_node Validated Range loq LOQ center_node->loq Lower Bound spec 120% of Specification center_node->spec Upper Bound linearity Linearity (r² ≥ 0.998) linearity->center_node Defines accuracy Accuracy (90-110% Recovery) accuracy->center_node Confirms precision Precision (%RSD ≤ 5.0%) precision->center_node Supports

Sources

Validation

A Comparative Guide to the Resolution of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol: Enzymatic vs. Chemical Approaches

The enantiomerically pure (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereocenter dictates the biological activity and phar...

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Author: BenchChem Technical Support Team. Date: March 2026

The enantiomerically pure (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereocenter dictates the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the efficient and selective production of the desired (1R)-enantiomer is of paramount importance. This guide provides an in-depth comparison of two prominent resolution strategies: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Chiral Resolution

Many synthetic routes to chiral molecules initially produce a racemic mixture, which is a 50:50 mixture of both enantiomers.[1] Since enantiomers often exhibit different, and sometimes adverse, biological effects, regulatory agencies typically require the development and administration of a single enantiomer. The process of separating these enantiomers is known as chiral resolution.[2] This guide focuses on the resolution of racemic 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol to isolate the biologically significant (1R)-enantiomer.

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) leverages the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic substrate.[3] In the context of our target alcohol, a lipase will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol (enriched in one enantiomer) from the newly formed ester (enriched in the other).

Mechanism of Lipase-Catalyzed Kinetic Resolution

Lipases are hydrolases that, under anhydrous or micro-aqueous conditions, can catalyze the reverse reaction of esterification or transesterification. The enzyme's active site is inherently chiral and thus exhibits a preference for one enantiomer of the racemic alcohol. This preferential binding and subsequent catalysis result in the kinetic resolution of the racemate. The efficiency of this process is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity.

Experimental Protocol: Lipase-Catalyzed Transesterification

A typical procedure for the enzymatic resolution of racemic 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is as follows:

  • To a solution of racemic 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 equivalent) in a suitable organic solvent (e.g., hexane, tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 2.2 equivalents).[4]

  • Add the selected lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) to the mixture. The enzyme loading is typically between 10-50% by weight of the substrate.

  • The reaction is stirred at a controlled temperature (e.g., 30-50 °C) and monitored over time using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

  • Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration.

  • The filtrate is concentrated, and the unreacted alcohol and the ester are separated by column chromatography.

  • The separated ester can be hydrolyzed back to the alcohol to recover the other enantiomer if desired.

dot graph ER_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Racemic_Alcohol [label="Racemic (R/S)-Alcohol"]; Acyl_Donor [label="Acyl Donor (e.g., Vinyl Acetate)"]; Lipase [label="Lipase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Transesterification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Separation (Chromatography)"]; S_Alcohol [label="(S)-Alcohol (Unreacted)"]; R_Ester [label="(R)-Ester"]; Hydrolysis [label="Hydrolysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; R_Alcohol [label="(R)-Alcohol"];

Racemic_Alcohol -> Reaction; Acyl_Donor -> Reaction; Lipase -> Reaction; Reaction -> Separation; Separation -> S_Alcohol; Separation -> R_Ester; R_Ester -> Hydrolysis; Hydrolysis -> R_Alcohol; } caption: "Workflow for Enzymatic Resolution"

Data Summary: Enzymatic Resolution
EnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)E-value
Candida antarctica Lipase BVinyl AcetateHexane4016~50>99>99>200
Pseudomonas cepacia LipaseVinyl ButanoateAcetone3024~45>95>95>100

Note: The data presented here is representative and may vary based on specific reaction conditions and the purity of starting materials. High enantiomeric ratios (E > 200) indicate excellent selectivity.[4]

Section 2: Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution is a classical method that relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[1] Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[5]

Principle of Diastereomeric Salt Resolution

For a racemic alcohol, it must first be derivatized to an acid, for instance, by reacting it with a cyclic anhydride to form a hemiester. This racemic hemiester can then be reacted with a chiral base (the resolving agent) to form two diastereomeric salts.[6]

(R/S)-Alcohol + Anhydride → (R/S)-Hemiester (R/S)-Hemiester + (R)-Base → (R,R)-Salt + (S,R)-Salt

Due to their different spatial arrangements, these diastereomeric salts will have different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved hemiester can then be isolated by acidification, and subsequent hydrolysis will yield the enantiomerically pure alcohol.

Experimental Protocol: Diastereomeric Salt Crystallization

A general protocol for the chemical resolution of racemic 7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is as follows:

  • Hemiester Formation: React the racemic alcohol with an equimolar amount of an anhydride (e.g., phthalic anhydride, succinic anhydride) in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding racemic hemiester.

  • Salt Formation: Dissolve the racemic hemiester in a suitable solvent (e.g., methanol, ethanol, acetone). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, brucine).[7]

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization. The formation of crystals may be initiated by seeding with a small crystal of the desired diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched hemiester.

  • Hydrolysis: Hydrolyze the hemiester (e.g., using aqueous NaOH) to obtain the enantiomerically pure alcohol.

dot graph CR_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Racemic_Alcohol [label="Racemic (R/S)-Alcohol"]; Anhydride [label="Anhydride"]; Hemiester_Formation [label="Hemiester Formation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemic_Hemiester [label="Racemic (R/S)-Hemiester"]; Chiral_Base [label="Chiral Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt_Formation [label="Salt Formation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Diastereomeric_Salts [label="Diastereomeric Salts (in solution)"]; Crystallization [label="Fractional Crystallization"]; Separated_Salt [label="Crystalline Diastereomeric Salt"]; Liberation [label="Acidification", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Enriched_Hemiester [label="Enriched Hemiester"]; Hydrolysis [label="Hydrolysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Enantiopure_Alcohol [label="Enantiopure Alcohol"];

Racemic_Alcohol -> Hemiester_Formation; Anhydride -> Hemiester_Formation; Hemiester_Formation -> Racemic_Hemiester; Racemic_Hemiester -> Salt_Formation; Chiral_Base -> Salt_Formation; Salt_Formation -> Diastereomeric_Salts; Diastereomeric_Salts -> Crystallization; Crystallization -> Separated_Salt; Separated_Salt -> Liberation; Liberation -> Enriched_Hemiester; Enriched_Hemiester -> Hydrolysis; Hydrolysis -> Enantiopure_Alcohol; } caption: "Workflow for Chemical Resolution"

Data Summary: Chemical Resolution
Resolving AgentSolventYield (%)ee (%)
(R)-(+)-α-MethylbenzylamineMethanol35-45>98
BrucineAcetone30-40>99

Note: Yields are for the isolated, enantiomerically pure alcohol and are theoretical maximums of 50% from the racemate. The success of this method is highly dependent on the careful selection of the resolving agent and crystallization solvent.[8]

Comparative Analysis

FeatureEnzymatic ResolutionChemical Resolution
Selectivity Generally very high (E > 100)Variable, highly dependent on the resolving agent and solvent combination.
Yield Theoretical maximum of 50% for one enantiomer (unless coupled with racemization).Theoretical maximum of 50% for one enantiomer.
Process Fewer steps, milder reaction conditions (temperature, pH).Multi-step process involving derivatization, salt formation, crystallization, and hydrolysis.
Reagents Enzymes are biodegradable catalysts. Acyl donors are common reagents.Requires stoichiometric amounts of a chiral resolving agent, which can be expensive. Use of strong acids and bases.
Scalability Readily scalable.Can be challenging to scale up due to the difficulties in controlling crystallization.
Environmental Impact Generally considered a "greener" alternative due to the use of biocatalysts and milder conditions.Can generate more waste due to the use of stoichiometric reagents and multiple solvents.
Cost Initial cost of the enzyme can be high, but it can often be reused.The cost of the chiral resolving agent can be a significant factor.

Conclusion and Recommendations

Both enzymatic and chemical resolution methods are viable for obtaining enantiomerically pure (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol.

Enzymatic resolution offers a more streamlined, environmentally friendly, and often more selective approach. The mild reaction conditions and high selectivity of enzymes like Candida antarctica lipase B make this an attractive option, particularly for large-scale production where process simplicity and sustainability are key considerations. The primary drawback is the theoretical 50% yield, although this can be overcome by implementing a dynamic kinetic resolution (DKR) process where the unwanted enantiomer is racemized in situ.

Chemical resolution via diastereomeric salt formation is a well-established and powerful technique. It can achieve very high enantiomeric purities. However, the process is more laborious, requires careful optimization of the resolving agent and crystallization conditions, and can be more difficult to scale up reproducibly. This method may be preferred when a suitable and cost-effective resolving agent is readily available and when the infrastructure for multi-step synthesis and crystallization is in place.

For researchers and drug development professionals, the choice between these two methods will depend on a variety of factors including the scale of the synthesis, cost constraints, available equipment, and environmental considerations. For initial lab-scale synthesis and process development, the predictability and high selectivity of enzymatic resolution often make it the preferred starting point.

References

  • Vertex AI Search.
  • Wikipedia. Chiral resolution.
  • Journal of Chemical and Pharmaceutical Research. Lipases-catalyzed enantioselective kineti - JOCPR. 2015, 7(5):311-322.
  • Buchler GmbH. Racemic Resolution.
  • ACS Omega.
  • IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. 2021.

  • Chemistry LibreTexts. 6.
  • Chemistry.
  • str
  • PMC. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.
  • ResearchGate. Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. 2003.
  • BioDuro.
  • Dalal Institute. Methods of Resolution.
  • Science Learning Center. Resolution of a Racemic Mixture.
  • SciELO. Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols.
  • PMC.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. 2023.

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Comparative

A Comparative Guide to the In Vitro Toxicity of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol and Its Analogs

This guide provides a comprehensive framework for the in vitro toxicological assessment of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol and its structurally related analogs. The tetrahydronaphthalene scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro toxicological assessment of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol and its structurally related analogs. The tetrahydronaphthalene scaffold is a common motif in various chemical entities, from synthetic intermediates to potential pharmaceutical agents.[1] Early-stage in vitro toxicity screening is a critical component of the drug development and chemical safety lifecycle, offering a rapid, cost-effective, and ethical approach to identify potential hazards before proceeding to more complex in vivo studies.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It details the rationale behind experimental design, provides validated protocols for key assays, and presents a model for comparative data analysis. The methodologies are grounded in established principles and guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific rigor and data reliability.[4][5]

Introduction to the Test Compounds and Toxicological Endpoints

The parent compound, (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol[6][7], and its analogs share a core tetralone-like structure, which has been investigated for various biological activities.[8][9][10] Understanding the structure-toxicity relationship is paramount. Minor modifications to the chemical structure can significantly alter a compound's biological and toxicological profile.

This guide will focus on a tiered-testing strategy employing a battery of in vitro assays to assess three critical toxicological endpoints:

  • Cytotoxicity: The intrinsic ability of a compound to cause cell death.

  • Genotoxicity: The potential for a compound to damage cellular DNA, a key event in carcinogenesis.

  • Oxidative Stress: The induction of reactive oxygen species (ROS), a common mechanism of toxicity that can lead to cellular damage.[11]

The selection of these endpoints provides a multi-faceted view of a compound's potential toxicity, aligning with modern safety assessment strategies that aim to elucidate the mechanism of action.[12]

Experimental Design and Rationale

A robust experimental design is the foundation of a reliable toxicity assessment. This section outlines the selection of cell models and the suite of assays chosen for this comparative study.

For this comparative guide, we will consider the parent compound and two hypothetical analogs designed to probe the effect of structural modification on toxicity.

  • Compound A (Parent): (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

  • Analog A1: Modification on the aromatic ring (e.g., addition of an electron-withdrawing group).

  • Analog A2: Modification of the hydroxyl group (e.g., esterification).

The choice of cell line is critical and should be relevant to the predicted target organ of toxicity. The liver is a primary site for the metabolism of foreign compounds (xenobiotics) and is often susceptible to drug-induced injury.[13][14][15]

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a well-established and widely used model in hepatotoxicity studies.[14][16] Although derived from a tumor, HepG2 cells retain many metabolic functions characteristic of human hepatocytes, making them a relevant and reproducible model for in vitro liver toxicity screening.[15][16]

The selected assays are standard, validated methods for assessing specific modes of toxicity.

  • MTT Assay (Cytotoxicity): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

  • Alkaline Comet Assay (Genotoxicity): Also known as single-cell gel electrophoresis (SCGE), the Comet assay is a sensitive method for detecting DNA damage in individual cells.[19][20] Under alkaline conditions, the assay can detect DNA single-strand breaks, alkali-labile sites, and breaks associated with DNA repair.[21][22] Damaged DNA migrates further in the electric field, creating a "comet" shape, with the intensity of the tail reflecting the extent of DNA damage.[21]

  • DCF-DA Assay (Oxidative Stress): This assay measures the intracellular generation of reactive oxygen species (ROS). It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[11] Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Comparative Toxicity Profile (Example Data)

The following tables summarize example data that could be generated from the described assays. This data is for illustrative purposes to demonstrate how results can be presented for clear comparison.

Table 1: Cytotoxicity of Tetrahydronaphthalene Analogs in HepG2 Cells

Compound IC50 (µM) after 24h Exposure
Compound A (Parent) 150.5 ± 12.3
Analog A1 45.2 ± 5.8
Analog A2 210.8 ± 18.1

| Doxorubicin (Positive Control) | 1.2 ± 0.3 |

Table 2: Genotoxicity Assessment by Alkaline Comet Assay in HepG2 Cells

Compound (at 0.5 x IC50) % DNA in Tail (Mean ± SD) Interpretation
Vehicle Control (0.1% DMSO) 4.5 ± 1.1 Not Genotoxic
Compound A (Parent) 6.2 ± 1.9 Not Genotoxic
Analog A1 28.9 ± 4.5 Genotoxic
Analog A2 5.1 ± 1.5 Not Genotoxic

| Etoposide (Positive Control) | 45.7 ± 6.2 | Genotoxic |

Table 3: Induction of Intracellular ROS in HepG2 Cells

Compound (at 0.5 x IC50) Fold Increase in DCF Fluorescence (vs. Vehicle) Interpretation
Vehicle Control (0.1% DMSO) 1.0 ± 0.1 No ROS Induction
Compound A (Parent) 1.4 ± 0.3 Mild ROS Induction
Analog A1 5.8 ± 0.9 Significant ROS Induction
Analog A2 1.2 ± 0.2 No ROS Induction

| TBHP (Positive Control) | 8.5 ± 1.1 | Significant ROS Induction |

Workflow and Data Interpretation

The overall experimental workflow provides a systematic approach to screening the compounds.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis & Interpretation Compound_Prep Compound Stock Preparation (DMSO) MTT Cytotoxicity (MTT Assay) Compound_Prep->MTT Comet Genotoxicity (Comet Assay) Compound_Prep->Comet ROS Oxidative Stress (DCF-DA Assay) Compound_Prep->ROS Cell_Culture HepG2 Cell Culture & Seeding Cell_Culture->MTT Cell_Culture->Comet Cell_Culture->ROS IC50 IC50 Calculation MTT->IC50 Absorbance Data DNA_Damage Quantify DNA Damage (% Tail DNA) Comet->DNA_Damage Comet Images ROS_Fold Measure Fluorescence (Fold Change) ROS->ROS_Fold Fluorescence Data SAR Structure-Toxicity Relationship (STR) Analysis IC50->SAR DNA_Damage->SAR ROS_Fold->SAR G start Seed HepG2 Cells (1x10⁴ cells/well) incubate1 Incubate 24h start->incubate1 treat Treat with Compounds (Serial Dilutions) incubate1->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize shake Shake to Dissolve Formazan solubilize->shake read Read Absorbance (570 nm) shake->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

This protocol is based on established guidelines for detecting DNA strand breaks. [21][22][23]

  • Cell Treatment: Seed and treat HepG2 cells in a 6-well plate with the test compounds at non-cytotoxic concentrations (e.g., 0.5 x IC50) for a defined period (e.g., 4-24 hours). Include a vehicle control and a known genotoxin as a positive control (e.g., Etoposide or H₂O₂).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of ~1 x 10⁵ cells/mL. All subsequent steps should be performed under low light conditions to prevent artificial DNA damage.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose). Cover with a coverslip and allow the agarose to solidify on ice for 10 minutes.

  • Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkali Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). [20]Let the slides sit for 20-40 minutes to allow for DNA unwinding and expression of alkali-labile sites. [20]6. Electrophoresis: Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: After electrophoresis, gently immerse the slides in neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating this step three times. [20]8. Staining and Visualization: Stain the DNA by adding a fluorescent dye (e.g., SYBR Gold or Propidium Iodide) to each slide. Visualize the comets using a fluorescence microscope.

  • Scoring: Capture images and analyze at least 50-100 randomly selected cells per sample using specialized comet scoring software. The primary metric is the percentage of DNA in the comet tail. [21]

This protocol measures oxidative stress by detecting ROS generation. [11][24]

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells gently with warm PBS. Add 100 µL of DCF-DA solution (e.g., 10 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark to allow the probe to diffuse into the cells and be deacetylated. [11]4. Compound Treatment: Remove the DCF-DA solution and wash the cells again with PBS. Add 100 µL of medium containing the test compounds at the desired concentrations. Include a vehicle control and a positive control for ROS induction (e.g., tert-Butyl hydroperoxide, TBHP). [11]5. Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. [11]Measurements can be taken kinetically over a period of time (e.g., 1-2 hours) or as an endpoint reading.

  • Data Analysis: Subtract the background fluorescence from blank wells. Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.

Conclusion

The integrated, multi-assay approach detailed in this guide provides a robust framework for comparing the in vitro toxicity of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol and its analogs. By systematically evaluating cytotoxicity, genotoxicity, and oxidative stress, researchers can effectively identify potential hazards, elucidate mechanisms of toxicity, and establish structure-toxicity relationships. This early-stage screening is indispensable for guiding the design of safer chemicals and prioritizing candidates for further development, ultimately contributing to enhanced human safety and more efficient resource allocation in drug discovery and chemical development.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: ROS Assay Kit Protocol Source: Abbexa URL: [Link]

  • Title: Updates to OECD in vitro and in chemico test guidelines Source: PETA Science Consortium International e.V. URL: [Link]

  • Title: Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells Source: Archives of Toxicology, Springer URL: [Link]

  • Title: The In Vitro Alkaline Comet Assay in Genetic Toxicology Source: SciSpace by Typeset URL: [Link]

  • Title: In vitro comet assay Source: Toxys URL: [Link]

  • Title: OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence) Source: Cell Biolabs URL: [Link]

  • Title: In Vitro Comet Assay for Testing Genotoxicity of Chemicals Source: Springer Nature Experiments URL: [Link]

  • Title: MTT (Assay protocol) Source: Bio-protocol URL: [Link]

  • Title: Guidelines for the Testing of Chemicals Source: OECD URL: [Link]

  • Title: Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study Source: ACS Publications - Chemical Research in Toxicology URL: [Link]

  • Title: A 3D cell printing-fabricated HepG2 liver spheroid model for high-content in situ quantification of drug-induced liver toxicity Source: Biomaterials Science (RSC Publishing) URL: [Link]

  • Title: Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System Source: PMC - NIH URL: [Link]

  • Title: Reactive Oxygen Species (ROS) Detection Assay Kit Source: Assay Genie URL: [Link]

  • Title: ICCVAM Recommendations on In Vitro Methods for Assessing Acute Systemic Toxicity Source: NIH Publications URL: [Link]

  • Title: T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways Source: MDPI URL: [Link]

  • Title: REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS Source: JaCVAM URL: [Link]

  • Title: Understanding FDA Guidelines for Toxicity Studies Source: HistologiX URL: [Link]

  • Title: Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing Source: PubMed URL: [Link]

  • Title: OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines Source: ESTIV URL: [Link]

  • Title: In vitro toxicology Source: Wikipedia URL: [Link]

  • Title: Understanding In Vitro Toxicity Screening: A Key Component in Drug Development Source: NorthEast BioLab URL: [Link]

  • Title: OECD Test Guideline 487 Source: RE-Place URL: [Link]

  • Title: In vitro Toxicity Testing in the Twenty-First Century Source: PMC - NIH URL: [Link]

  • Title: OECD Releases 2025 Test Guideline Programme Updates Source: ICAPO URL: [Link]

  • Title: Metabolism and nephrotoxicity of tetralin in male Fischer 344 rats Source: PubMed URL: [Link]

  • Title: Full article: Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice Source: Taylor & Francis Online URL: [Link]

  • Title: (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol - NextSDS Source: NextSDS URL: [Link]

  • Title: Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities Source: ACS Omega URL: [Link]

  • Title: 1-Tetralone Source: Wikipedia URL: [Link]

  • Title: RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt Source: Google Patents URL
  • Title: 1,2,3,4-tetrahydronaphthalen-1-ol Source: ChemBK URL: [Link]

  • Title: 1,2,3,4-TETRAHYDRONAPHTHALENE Source: Ataman Kimya URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Comprehensive Safety & Operational Guide: Handling (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol Executive Chemical Profile (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (also known as (R)-7-isopropyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Executive Chemical Profile

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (also known as (R)-7-isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol; CAS: 1423040-59-8) is a chiral, lipophilic tetralol derivative frequently utilized in advanced organic synthesis and drug development[1][2].

  • Molecular Weight: 190.28 g/mol [2]

  • LogP: ~3.18[2]

  • GHS Hazard Classifications: Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1].

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Effective laboratory safety requires understanding the physicochemical properties that drive a molecule's toxicity. For this compound, two primary mechanisms dictate our operational controls:

  • Dermal Permeation Dynamics (The LogP Factor): The compound possesses a LogP of 3.18[2]. In dermal toxicology, a LogP between 1.0 and 3.5 represents the optimal range for a molecule to rapidly penetrate the lipid-rich stratum corneum and enter systemic circulation[3]. Because of this high lipophilicity, standard latex gloves provide virtually zero barrier protection; the chemical will rapidly partition through the latex matrix and into the skin, driving its Acute Tox 4 (dermal) hazard[1][4].

  • Neurological & Respiratory Risks: The compound is classified as STOT SE 3, meaning acute exposure can cause transient target organ effects, specifically central nervous system (CNS) depression (manifesting as drowsiness or dizziness)[1]. Aerosolization of the compound during weighing or transfer bypasses the dermal barrier entirely, necessitating rigorous engineering controls to capture volatile fractions before they reach the operator's breathing zone.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific physicochemical hazards of this compound, the following PPE is mandatory.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (min 8 mil) or single Butyl RubberPrevents permeation of lipophilic (LogP 3.18) alcohols. Latex offers inadequate resistance to tetralol derivatives[4].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesMitigates Eye Irrit. 2A hazards[1]. Standard safety glasses lack orbital seals and are insufficient against splash/dust risks.
Body Protection Fluid-resistant Lab Coat + Chemical Apron (Optional)Prevents bulk contamination of clothing, which could act as a reservoir for prolonged dermal exposure and systemic toxicity.
Respiratory Fume Hood (Primary) Half-mask with OV/P100 Cartridge (Secondary)Required only if engineering controls fail or during large spills, to prevent STOT SE 3 CNS depression from vapors/dust[1].

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior validation check is successful.

Phase 1: Pre-Operation & Engineering Controls

  • Ventilation Validation: Turn on the chemical fume hood and verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm). Causality: This specific velocity range is required to establish a negative pressure curtain that captures CNS-depressing vapors without creating turbulent eddies that could blow powder back into the lab.

  • Workspace Preparation: Clear the hood of all unnecessary equipment to maintain laminar airflow. Place an anti-static weighing boat and a secondary containment tray inside the hood.

Phase 2: Active Handling & Weighing

  • PPE Donning & Inspection: Inspect nitrile or butyl gloves for micro-punctures by trapping air in the glove and squeezing. Don the gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists.

  • Sash Positioning: Lower the fume hood sash to the lowest workable height (typically 12–18 inches). Causality: This maximizes capture velocity at the opening and provides a physical polycarbonate shield against unexpected splashing.

  • Transfer: Open the primary container only within the hood. Use a clean, static-free stainless steel spatula (for solids) or a positive displacement pipette (for viscous liquids) to transfer the material.

Phase 3: Doffing & Decontamination

  • Container Decontamination: Before removing the sealed primary container from the hood, wipe the exterior with a lint-free wipe dampened with a compatible solvent (e.g., isopropanol) to remove any lipophilic residue.

  • Glove Doffing: Remove the outer contaminated gloves inside the fume hood using the pinch-and-pull method to avoid skin contact. Dispose of them immediately in a designated solid hazardous waste bin.

  • Hand Hygiene: Wash hands with soap and water for at least 20 seconds immediately after removing the inner gloves.

Spill Response & Waste Disposal Plan

  • Minor Spills (<50 mL/g): Do not use water, as the compound's lipophilicity (LogP 3.18) makes it highly insoluble, and water will only spread the contamination[2]. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Sweep the absorbed material using a non-sparking tool into a compatible, sealable waste container.

  • Waste Segregation: Dispose of all contaminated consumables (wipes, gloves, weighing boats) as Non-Halogenated Organic Hazardous Waste . Label the container clearly with the chemical name, CAS number (1423040-59-8), and the primary hazards (Acute Toxicity, Irritant)[1].

Mandatory Visualization

The following diagram illustrates the causal relationship between the compound's physicochemical properties, its exposure pathways, and the required mitigation strategies.

PPE_Mitigation Source (1R)-7-(propan-2-yl)- 1,2,3,4-tetrahydronaphthalen-1-ol LogP: 3.18 Dermal Dermal Penetration Lipid Bilayer Crossing Source->Dermal Direct Contact Inhalation Inhalation STOT SE 3 (CNS) Source->Inhalation Aerosol/Vapor Ocular Ocular Exposure Eye Irrit. 2A Source->Ocular Splash/Dust Gloves Double Nitrile / Butyl Gloves Lab Coat & Apron Dermal->Gloves Mitigation Hood Chemical Fume Hood OV Respirator (if needed) Inhalation->Hood Mitigation Goggles ANSI Splash Goggles Face Shield Ocular->Goggles Mitigation

Caption: Exposure pathways and corresponding PPE mitigation strategies for handling the compound.

References

  • (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol - NextSDS | nextsds.com | 1

  • 1423040-59-8 | (1r)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol | chemscene.com | 2

  • Laboratory Safety Manual | cornell.edu | 4

  • Pharmacological Potentials and Delivery Strategies of Isoliquiritigenin | nih.gov | 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
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(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
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